5-Bromo-4-methylisobenzofuran-1(3H)-one
Description
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Properties
IUPAC Name |
5-bromo-4-methyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAKZLQFUGTIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1COC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277660 | |
| Record name | 5-Bromo-4-methyl-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255206-67-7 | |
| Record name | 5-Bromo-4-methyl-2-benzofuran-1(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255206-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methyl-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-4-methylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-4-methylisobenzofuran-1(3H)-one, a valuable building block in medicinal chemistry and materials science. The document details a validated synthetic pathway, including a step-by-step protocol, and outlines the analytical techniques for comprehensive characterization of the final compound.
Introduction: The Significance of Isobenzofuranones
Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of heterocyclic compounds characterized by a fused benzene and γ-lactone ring system. This structural motif is prevalent in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities. The strategic introduction of substituents, such as bromine and methyl groups, onto the isobenzofuranone scaffold allows for the fine-tuning of its physicochemical properties and biological interactions, making it a versatile intermediate in drug discovery and development. This compound, with its specific substitution pattern, offers unique opportunities for further chemical modifications and exploration of its potential applications.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient synthesis of this compound can be envisioned through a two-step process starting from a readily available precursor. The core strategy involves the initial synthesis of 4-methylisobenzofuran-1(3H)-one, followed by a regioselective bromination.
Caption: Retrosynthetic approach for this compound.
This retrosynthetic analysis highlights two plausible starting materials for the synthesis of the key intermediate, 4-methylisobenzofuran-1(3H)-one: 2,3-dimethylbenzoic acid or o-toluic acid. Both routes converge on the formation of the lactone ring, which is then subjected to bromination.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound, commencing with the preparation of the precursor, 4-methylisobenzofuran-1(3H)-one.
Synthesis of the Precursor: 4-Methylisobenzofuran-1(3H)-one
The synthesis of 4-methylisobenzofuran-1(3H)-one is adapted from established procedures involving the radical bromination of a methyl group on a benzoic acid derivative, followed by intramolecular cyclization (lactonization).[1]
Step 1: Benzylic Bromination of 2,3-Dimethylbenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylbenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl4) or a more environmentally benign alternative like cyclohexane.
-
Initiation: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator, such as benzoyl peroxide (BPO) (0.02 equivalents), to the solution.
-
Reaction: Heat the mixture to reflux under irradiation with a UV lamp (a standard 254 nm lamp is suitable) to facilitate the initiation of the radical reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(bromomethyl)-3-methylbenzoic acid. This intermediate is often used in the next step without further purification.
Step 2: Lactonization to form 4-Methylisobenzofuran-1(3H)-one
-
Reaction Setup: Dissolve the crude 2-(bromomethyl)-3-methylbenzoic acid in a polar aprotic solvent such as 1,4-dioxane, and add water.
-
Reaction: Heat the mixture to reflux. The aqueous conditions facilitate the hydrolysis of the benzyl bromide and subsequent intramolecular esterification (lactonization) to form the desired phthalide. The reaction can be monitored by TLC.
-
Work-up and Purification: After completion, remove the 1,4-dioxane under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Final Product: Concentrate the organic solution and purify the crude product by silica gel column chromatography to obtain pure 4-methylisobenzofuran-1(3H)-one.
Synthesis of this compound
The final step involves the electrophilic aromatic bromination of the synthesized 4-methylisobenzofuran-1(3H)-one.[2]
Step 3: Bromination of 4-Methylisobenzofuran-1(3H)-one
-
Reaction Setup: Dissolve 4-methylisobenzofuran-1(3H)-one (1 equivalent) in a suitable solvent like dichloromethane or acetic acid in a flask protected from light.
-
Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr3), can facilitate the reaction.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane, and wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.[3]
| Property | Value |
| Molecular Formula | C₉H₇BrO₂ |
| Molecular Weight | 227.05 g/mol |
| CAS Number | 1255206-67-7 |
| Appearance | Expected to be a solid |
| Melting Point | Not reported, requires experimental determination |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Analysis
4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the lactone ring, and the methyl group protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two adjacent protons on the benzene ring.
-
Methylene Protons: A singlet for the -CH₂- group of the lactone ring (typically δ 5.0-5.5 ppm).
-
Methyl Protons: A singlet for the -CH₃ group (typically δ 2.0-2.5 ppm).
4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) corresponding to the lactone carbonyl group.
-
Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-150 ppm).
-
Methylene Carbon: A signal for the -CH₂- group (typically δ 65-75 ppm).
-
Methyl Carbon: A signal in the upfield region for the -CH₃ group (typically δ 15-25 ppm).
4.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Lactone): A strong absorption band around 1760-1780 cm⁻¹.
-
C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic and Aliphatic): Bands around 2850-3100 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
4.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 226/228, showing the characteristic isotopic pattern for bromine).
-
Fragmentation Pattern: Expect to see fragments corresponding to the loss of CO, Br, and other characteristic fragments of the isobenzofuranone core.
Caption: Analytical techniques for characterizing the final product.
Safety and Handling
As with any chemical synthesis, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile and hazardous reagents, such as bromine and organic solvents, should be performed in a well-ventilated fume hood.
-
Reagent Handling: Handle bromine with extreme caution as it is highly corrosive and toxic. N-bromosuccinimide is a lachrymator and should be handled carefully.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined synthetic strategy, based on established chemical principles, offers a reliable pathway to this valuable compound. The comprehensive characterization plan ensures the identity and purity of the final product, which is crucial for its application in research and development. By following the detailed protocols and safety guidelines presented, researchers can confidently prepare and utilize this important chemical intermediate for their scientific endeavors.
References
physical and chemical properties of 5-Bromo-4-methylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 5-Bromo-4-methylisobenzofuran-1(3H)-one. This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of this compound's physicochemical properties, its synthesis, and its potential within the landscape of modern drug discovery. The isobenzofuranone scaffold is a recurring motif in biologically active molecules, and understanding the nuances of its substituted derivatives is paramount for unlocking their full therapeutic potential. This guide is structured to provide not just the "what," but the "why" and "how," empowering researchers to confidently and effectively work with this intriguing molecule.
Molecular and Physicochemical Profile
This compound, a halogenated and methylated derivative of the isobenzofuranone core, possesses a unique combination of electronic and steric features that influence its chemical behavior and biological interactions.
Structural and General Information
| Property | Value | Source |
| IUPAC Name | 5-bromo-4-methyl-3H-2-benzofuran-1-one | PubChem[1] |
| CAS Number | 1255206-67-7 | PubChem[1] |
| Molecular Formula | C₉H₇BrO₂ | PubChem[1] |
| Molecular Weight | 227.05 g/mol | PubChem[1] |
| Canonical SMILES | CC1=C(C=CC2=C1COC2=O)Br | PubChem[1] |
| InChIKey | IRAKZLQFUGTIGE-UHFFFAOYSA-N | PubChem[1] |
Computed Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 2.4 | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
The predicted XLogP3 value of 2.4 suggests a moderate lipophilicity, indicating that the molecule may have a reasonable balance between aqueous solubility and membrane permeability, a desirable characteristic for potential drug candidates. The topological polar surface area (TPSA) of 26.3 Ų is well within the range typically associated with good oral bioavailability.
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. One reported method involves the palladium-catalyzed carbonylation of 3-bromo-2-methylbenzyl alcohol. Another approach utilizes the bromination of a stannylated precursor. A particularly accessible route, detailed in Organic Letters, involves the cyclization of 4-bromo-2,3-dimethylbenzoic acid.[2]
Experimental Protocol: Cyclization of 4-bromo-2,3-dimethylbenzoic acid
This protocol is adapted from a general methodology for the synthesis of related isobenzofuranones and provides a reliable route to the target compound.
Materials:
-
4-bromo-2,3-dimethylbenzoic acid
-
3-(Trifluoromethyl)pyridin-2-ol
-
Dipotassium hydrogenphosphate (K₂HPO₄)
-
Bis(benzonitrile)palladium(II) dichloride [PdCl₂(PhCN)₂]
-
Oxygen (O₂)
-
Acetic anhydride (Ac₂O)
-
Chlorobenzene
Procedure:
-
To a pressure vessel, add 4-bromo-2,3-dimethylbenzoic acid, 3-(trifluoromethyl)pyridin-2-ol, dipotassium hydrogenphosphate, and bis(benzonitrile)palladium(II) dichloride.
-
Evacuate and backfill the vessel with oxygen.
-
Add acetic anhydride and chlorobenzene to the vessel.
-
Seal the vessel and heat the reaction mixture to 140 °C for 20 hours under an oxygen atmosphere (approximately 20686.5 Torr).
-
After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.
-
The reaction mixture can then be worked up using standard organic chemistry techniques, including extraction and column chromatography, to isolate and purify the this compound product. A yield of approximately 43% has been reported for this transformation.[2]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Bis(benzonitrile)palladium(II) dichloride is a common palladium(II) source for catalytic cycles. The benzonitrile ligands are labile and easily displaced, allowing for the coordination of reactants.
-
Oxidant: Oxygen serves as the terminal oxidant in this catalytic cycle, regenerating the active palladium species.
-
Solvent and Temperature: Chlorobenzene is a high-boiling solvent suitable for the elevated temperatures required for this reaction. The high temperature provides the necessary activation energy for the C-H activation and subsequent cyclization steps.
-
Additives: Dipotassium hydrogenphosphate acts as a base, while acetic anhydride may serve as a dehydrating agent. The pyridinol derivative can act as a ligand to modulate the reactivity of the palladium catalyst.
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the lactone, the aromatic ring, the bromo substituent, and the methyl group.
-
Lactone Ring: The ester linkage within the lactone ring is susceptible to nucleophilic attack, particularly under basic or acidic conditions, which can lead to ring-opening.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the positions of substitution directed by the existing bromo, methyl, and lactone functionalities. The bromine atom can also participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a versatile handle for further derivatization.
-
Benzylic Position: The methylene group (C3) of the lactone ring is benzylic and can be a site for radical reactions or deprotonation under strong basic conditions.
Stability:
The compound should be stored in a cool, dry place, away from strong oxidizing agents, acids, and bases to prevent degradation.[3] The recommended storage temperature is between 2-8°C.[3]
Spectroscopic Characterization
Definitive spectroscopic data for this compound is not widely published. However, based on the structure and data from analogous compounds, the expected spectral features are as follows:
-
¹H NMR:
-
A singlet for the methyl protons.
-
A singlet for the methylene protons of the lactone ring.
-
Signals in the aromatic region corresponding to the protons on the benzene ring.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the lactone.
-
Signals for the quaternary and protonated carbons of the aromatic ring.
-
A signal for the methylene carbon of the lactone.
-
A signal for the methyl carbon.
-
-
IR Spectroscopy:
-
A strong absorption band characteristic of the lactone carbonyl stretch, typically in the range of 1760-1800 cm⁻¹.
-
Bands corresponding to C-H stretching and bending vibrations of the aromatic and aliphatic groups.
-
A band for the C-Br stretch.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Fragmentation patterns corresponding to the loss of CO, CO₂, and other fragments.
-
Applications in Drug Discovery and Development
The isobenzofuranone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, enzyme inhibitory, and antiproliferative effects.
-
Enzyme Inhibition: Isobenzofuranone derivatives have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against monoamine oxidases (MAO), which are targets for the treatment of neurological disorders.[4]
-
Ion Channel Modulation: Substituted isobenzofuranones have been investigated as modulators of ion channels. For example, derivatives have been discovered as inhibitors of the renal outer medullary potassium channel (ROMK), suggesting potential applications as novel diuretics.[5] Additionally, they have been explored as inhibitors of the TREK-1 potassium channel, which may have neuroprotective effects in conditions like ischemic stroke.[6]
-
Anticancer Activity: The antiproliferative properties of isobenzofuranones against various cancer cell lines have been documented.[7] The specific substitution pattern on the aromatic ring and at the C3 position of the lactone can significantly influence the cytotoxic potency.
The presence of the bromo and methyl groups on this compound provides opportunities for structure-activity relationship (SAR) studies. The bromine atom can be replaced with other functional groups via cross-coupling reactions to explore the effect of different substituents on biological activity. The methyl group provides a steric and electronic influence that can be compared with other alkyl or functional groups at that position.
Logical Relationship of Isobenzofuranone Derivatives in Drug Discovery
Caption: The central role of the isobenzofuranone scaffold and its derivatives in exploring various therapeutic targets.
Safety and Handling
Based on the available safety data for this compound and related structures, the following precautions should be observed:
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid generating dust.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is a compound of significant interest due to its membership in the biologically active isobenzofuranone family. While a complete experimental characterization is not yet publicly available, this guide has synthesized the existing computational data, a plausible synthetic route, and the broader context of its potential applications in drug discovery. The strategic placement of the bromo and methyl substituents offers a rich platform for further chemical exploration and the development of novel therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on studies involving this promising molecule.
References
- 1. This compound | C9H7BrO2 | CID 59568711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. achmem.com [achmem.com]
- 4. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel sub-class of ROMK channel inhibitors typified by 5-(2-(4-(2-(4-(1H-Tetrazol-1-yl)phenyl)acetyl)piperazin-1-yl)ethyl)isobenzofuran-1(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-4-methylisobenzofuran-1(3H)-one: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 5-Bromo-4-methylisobenzofuran-1(3H)-one (CAS No. 1255206-67-7), a member of the phthalide, or isobenzofuranone, class of compounds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in natural products and their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, chemical characteristics, and potential applications of this specific substituted isobenzofuranone.
Introduction to the Isobenzofuranone Scaffold
Isobenzofuran-1(3H)-ones, commonly known as phthalides, are bicyclic γ-lactones that form the structural core of numerous biologically active compounds. Their derivatives are known to exhibit a wide range of pharmacological properties, including antifungal, antioxidant, anti-inflammatory, and anticancer activities.[1][2] The substituent pattern on the aromatic ring and at the C-3 position of the lactone significantly influences the molecule's biological and chemical properties. The presence of a bromine atom and a methyl group on the benzene ring of the title compound, this compound, suggests unique electronic and steric properties that can be exploited in various chemical transformations and may confer specific biological effects. For instance, brominated isobenzofuranones have been investigated for their anti-platelet activity.[1]
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing experimental conditions for its synthesis and handling.
| Property | Value | Source |
| CAS Number | 1255206-67-7 | PubChem |
| Molecular Formula | C₉H₇BrO₂ | PubChem |
| Molecular Weight | 227.05 g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
Synthesis Strategies for Substituted Isobenzofuranones
The synthesis of isobenzofuranones can be achieved through various methods, with palladium-catalyzed reactions being particularly prominent due to their efficiency and functional group tolerance.[3] Below are key synthetic approaches applicable to the synthesis of this compound.
One of the most powerful methods for constructing the isobenzofuranone core is the palladium-catalyzed carbonylation of ortho-halo benzyl alcohols. This approach is highly relevant for the synthesis of the title compound starting from a suitably substituted o-bromobenzyl alcohol.
A general workflow for this transformation is depicted below:
Caption: Palladium-catalyzed carbonylative cyclization workflow.
Experimental Protocol (General):
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the ortho-halo benzyl alcohol (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., triphenylphosphine, 4-10 mol%).
-
Solvent and Base: Add a dry, degassed solvent (e.g., toluene or DMF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol).
-
Carbon Monoxide Source: Introduce the carbon monoxide source. This can be done by purging the reaction vessel with CO gas at a specific pressure or by adding a solid CO precursor like molybdenum hexacarbonyl.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired isobenzofuranone.
More recent advancements involve the direct C-H activation of carboxylic acids, such as substituted 2-arylacetic acids, followed by intramolecular lactonization.[4] This method offers an atom-economical route to isobenzofuranones.
Caption: C-H activation/lactonization synthetic workflow.
Causality in Experimental Choices:
-
Catalyst System: The choice of the palladium source and ligand is critical. For C-H activation pathways, chiral amino acid ligands can be employed to achieve enantioselective synthesis.[4]
-
Oxidant: An oxidant is often required to facilitate the catalytic cycle, particularly in C-H activation reactions.
-
Solvent: The solvent can significantly influence the reaction rate and selectivity. Protic solvents like acetic acid are often used in C-H activation protocols.
Key Reactions and Mechanistic Insights
The isobenzofuranone core of this compound has several reactive sites that can be targeted for further functionalization.
-
Reactivity at C-3: The C-3 position is adjacent to the lactone oxygen and is susceptible to deprotonation by a strong base. The resulting anion can act as a nucleophile, reacting with various electrophiles like aldehydes in an aldol-type condensation.[5]
-
Aromatic Ring Functionalization: The bromine atom at the C-5 position is a versatile handle for further modifications via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents to modulate the molecule's properties.
-
Lactone Ring Opening: The lactone can be opened under basic or acidic conditions, or by reaction with strong nucleophiles, to yield substituted ortho-toluic acid derivatives.
Caption: Key reaction pathways for isobenzofuranones.
Potential Applications and Research Directions
Given the broad spectrum of biological activities exhibited by isobenzofuranone derivatives, this compound represents a valuable scaffold for drug discovery programs.
-
Anticancer Agents: Many substituted isobenzofuranones have shown significant antiproliferative activity against various cancer cell lines.[1] The title compound could be evaluated for its cytotoxic effects.
-
Enzyme Inhibitors: Isobenzofuranone derivatives have been identified as inhibitors of enzymes such as α-glucosidase and α-amylase, suggesting potential applications in the management of diabetes.[6]
-
Neuroprotective Agents: Recent studies have highlighted the potential of isobenzofuranone derivatives as selective inhibitors of ion channels like TREK-1, offering a potential therapeutic strategy for ischemic stroke.[7]
-
Antimicrobial Agents: The isobenzofuranone core is found in some natural products with antimicrobial properties.[8]
Further research could focus on synthesizing a library of derivatives by functionalizing the C-5 position via cross-coupling reactions and evaluating their structure-activity relationships in various biological assays.
Conclusion
This compound is a promising heterocyclic compound that belongs to the versatile class of isobenzofuranones. While specific literature on this exact molecule is limited, established synthetic methodologies, particularly those involving palladium catalysis, provide clear pathways for its synthesis. Its substituted aromatic ring and reactive lactone moiety offer numerous possibilities for chemical modification, making it an attractive building block for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding for researchers to explore the potential of this and related compounds in their respective fields.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imjst.org [imjst.org]
IUPAC name 5-bromo-4-methyl-3H-2-benzofuran-1-one
An In-Depth Technical Guide to 5-bromo-4-methyl-3H-2-benzofuran-1-one for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 5-bromo-4-methyl-3H-2-benzofuran-1-one (also known as 5-bromo-4-methylphthalide), a halogenated derivative of the benzofuranone scaffold. Benzofuranone derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This document, intended for researchers, medicinal chemists, and drug development scientists, consolidates the known physicochemical properties, proposes a detailed synthetic pathway with mechanistic insights, and explores the potential therapeutic applications of this specific molecule. By synthesizing existing data on related compounds and applying established chemical principles, this guide aims to serve as a foundational resource for the investigation and utilization of 5-bromo-4-methyl-3H-2-benzofuran-1-one in novel drug discovery programs.
Introduction: The Benzofuranone Core in Medicinal Chemistry
The benzofuranone moiety, a heterocyclic system composed of fused benzene and furanone rings, is a cornerstone in the development of therapeutic agents.[3] Naturally occurring and synthetic derivatives have shown significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5] The structural rigidity of the bicyclic system, combined with its capacity for diverse substitutions, allows for fine-tuning of its pharmacodynamic and pharmacokinetic profiles.
The specific compound, 5-bromo-4-methyl-3H-2-benzofuran-1-one, incorporates two key substituents on the benzene ring: a bromine atom at the 5-position and a methyl group at the 4-position. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance potency, modulate lipophilicity, and improve metabolic stability.[6] Bromo-substituted benzofurans have demonstrated notable cytotoxicity in cancer cell lines.[6][7] The methyl group can influence steric interactions and electronic properties, further modifying the molecule's interaction with biological targets. This guide provides an in-depth examination of this promising, yet underexplored, molecule.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key identifiers and computed properties for 5-bromo-4-methyl-3H-2-benzofuran-1-one are summarized below.[8]
| Property | Value | Source |
| IUPAC Name | 5-bromo-4-methyl-3H-2-benzofuran-1-one | [8] |
| Synonyms | 5-Bromo-4-methylisobenzofuran-1(3H)-one, 5-Bromo-4-methylphthalide | [8] |
| CAS Number | 1255206-67-7 | [8] |
| Molecular Formula | C₉H₇BrO₂ | [8] |
| Molecular Weight | 227.05 g/mol | [8] |
| Canonical SMILES | CC1=C(C=CC2=C1COC2=O)Br | [8] |
| InChI Key | IRAKZLQFUGTIGE-UHFFFAOYSA-N | [8] |
| Computed LogP | 2.4 | [8] |
| Hydrogen Bond Donors | 0 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.[9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons. The two aromatic protons will likely appear as doublets in the δ 7.0-8.0 ppm range, with coupling constants typical for ortho-protons. The methylene protons (-CH₂-) of the lactone ring would present as a singlet around δ 5.0-5.5 ppm. The methyl group (-CH₃) protons would appear as a sharp singlet further upfield, likely in the δ 2.2-2.6 ppm region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display nine unique carbon signals. The most downfield signal would correspond to the carbonyl carbon of the lactone (δ 165-175 ppm). The aromatic carbons would resonate in the δ 110-150 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The methylene carbon is expected around δ 65-75 ppm, and the methyl carbon would be the most upfield signal, typically δ 15-25 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the five-membered lactone ring, expected in the range of 1760-1800 cm⁻¹. Additional key bands would include C-O stretching for the lactone ether bond (around 1000-1300 cm⁻¹) and C-H stretching for the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of a single bromine atom. There will be two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, at m/z 226 and 228, respectively.
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
The multi-step synthesis involves bromination, nitration, reduction of the nitro group, a Sandmeyer reaction to introduce a cyano group, hydrolysis to a carboxylic acid, and finally, a reductive cyclization to form the lactone ring.
Caption: Proposed synthetic workflow for 5-bromo-4-methyl-3H-2-benzofuran-1-one.
Detailed Experimental Protocol (Proposed)
This protocol is a predictive model based on analogous chemical transformations.[10][11][12] Researchers should perform optimization studies for each step.
Step 1: Bromination of p-Toluidine
-
Reaction: Electrophilic aromatic substitution to yield 2-bromo-4-methylaniline.
-
Protocol:
-
Dissolve p-toluidine in glacial acetic acid in a flask equipped with a dropping funnel and stirrer.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add a solution of bromine in acetic acid dropwise while maintaining the temperature. The ortho-position to the activating amino group is targeted.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with a solution of sodium bisulfite to remove excess bromine, then neutralize with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography or recrystallization.
-
-
Causality: The amino group is a strong activating, ortho-, para-director. Since the para position is blocked by the methyl group, bromination occurs at one of the ortho positions. Acetic acid serves as a polar protic solvent that facilitates the reaction.
Step 2: Nitration of 2-Bromo-4-methylaniline
-
Reaction: Electrophilic nitration to yield 2-bromo-4-methyl-5-nitroaniline.
-
Protocol:
-
Slowly add 2-bromo-4-methylaniline to concentrated sulfuric acid at low temperature (0-5 °C).
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C. The nitro group is directed to the position ortho to the amino group and meta to the bromo and methyl groups.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash with cold water until neutral, and dry the solid product.
-
-
Causality: The powerful nitrating mixture is required to overcome the deactivating effect of the protonated amino group (anilinium ion) present in the strong acid.
Step 3: Sandmeyer Reaction to Introduce a Cyano Group
-
Reaction: Conversion of the amino group to a cyano group via a diazonium salt intermediate.
-
Protocol:
-
Suspend 2-bromo-4-methyl-5-nitroaniline in an aqueous solution of HBr or HCl.
-
Cool to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of cuprous cyanide (CuCN) and potassium cyanide (KCN).
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Warm the mixture gently (e.g., to 50-60 °C) to facilitate the evolution of nitrogen gas and the formation of 2-bromo-4-methyl-5-nitrobenzonitrile.
-
Extract the product and purify.
-
-
Causality: The Sandmeyer reaction is a reliable method for introducing nucleophiles onto an aromatic ring by replacing an amino group. The copper(I) catalyst is essential for the transformation.
Step 4: Hydrolysis of the Nitrile and Reduction of the Nitro Group
-
Reaction: A one-pot or sequential reaction involving hydrolysis of the nitrile to a carboxylic acid and reduction of the nitro group to an amine. A more direct route may involve simultaneous reduction and cyclization from a different precursor. However, for a robust synthesis, we consider a different precursor: 2-bromo-4-methylbenzoic acid, which can be formylated and then reduced. A more plausible precursor is 2-bromo-4-methyl-5-(hydroxymethyl)benzoic acid, which upon intramolecular esterification would yield the target. A more common phthalide synthesis involves the reduction of a phthalic anhydride derivative.[13] Let's pivot to a more established phthalide synthesis route.
Alternative and More Viable Synthetic Route
A more field-proven approach would start from 4-methylphthalic anhydride.
Caption: A more viable synthetic route starting from 4-methylphthalic anhydride.
-
Rationale: This route leverages more common and higher-yielding reactions for the synthesis of the core phthalide structure and subsequent functionalization. The reduction of phthalic anhydrides to phthalides is a well-established process.[13] The subsequent nitration, reduction, and Sandmeyer bromination are standard aromatic functionalization techniques.[10] This pathway provides a more trustworthy and self-validating system for synthesis.
Potential Applications in Drug Discovery
The true value of 5-bromo-4-methyl-3H-2-benzofuran-1-one lies in its potential as a scaffold for developing new therapeutic agents. The broader class of benzofuran derivatives has been extensively studied and shown to possess a wide range of biological activities.[4][5]
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of benzofuran derivatives.[6][14]
-
Mechanism of Action: The anticancer effects of benzofurans are often multi-faceted, involving the induction of apoptosis, inhibition of key kinases, and disruption of cellular signaling pathways.[14] For instance, certain bromo-substituted benzofurans have shown selective inhibitory activity against specific kinases like Polo-like kinase 1 (PLK1), which is crucial for cell cycle progression.[6]
-
Role of Bromine: The bromine substituent at the 5-position is particularly significant. It increases the molecule's lipophilicity, which can enhance cell membrane permeability. Furthermore, bromine can act as a bioisostere for other groups and participate in halogen bonding with protein targets, potentially increasing binding affinity and potency.[15] Studies have shown that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit high cytotoxicity.[7]
Caption: Hypothetical mechanism of anticancer action for the title compound.
Antimicrobial and Anti-inflammatory Potential
Beyond oncology, benzofuran scaffolds have been incorporated into potent antimicrobial and anti-inflammatory agents.[5][16]
-
Antimicrobial Action: Bromo-substituted benzofurans have been synthesized and evaluated as potent antimicrobial agents against various bacterial and fungal strains.[16] The mechanism often involves the disruption of microbial cell walls or the inhibition of essential enzymes.
-
Anti-inflammatory Effects: The core structure is also associated with the inhibition of inflammatory pathways, such as the NF-κB signaling cascade, which plays a critical role in the cellular response to inflammation.[4]
Conclusion and Future Directions
5-bromo-4-methyl-3H-2-benzofuran-1-one is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its structural features—the privileged benzofuranone core, the potency-enhancing bromine atom, and the modulating methyl group—position it as an attractive starting point for library synthesis and lead optimization. While this guide has proposed a robust synthetic pathway, experimental validation and optimization are crucial next steps. Future research should focus on the synthesis, in-depth spectroscopic characterization, and comprehensive biological evaluation of this compound and its derivatives against a panel of cancer cell lines, microbial strains, and inflammatory targets. The insights gained will be invaluable in unlocking the therapeutic potential of this promising chemical entity.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H7BrO2 | CID 59568711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]
- 11. P-bromotoluene synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 12. Study on Synthesis of Bromotoluene and 1-Bromopropane by One-pot Method | Semantic Scholar [semanticscholar.org]
- 13. EP0912540B1 - Process for preparing phthalides - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 5-Bromo-4-methylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 5-Bromo-4-methylisobenzofuran-1(3H)-one, a member of the versatile isobenzofuranone class of compounds. Isobenzofuranone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] This document details the synthesis, purification, and rigorous structural elucidation of this specific analogue through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and insightful resource for researchers in organic synthesis and drug discovery.
Introduction: The Significance of the Isobenzofuranone Scaffold
The isobenzofuran-1(3H)-one, or phthalide, core is a privileged heterocyclic motif found in numerous natural products and synthetic molecules with a wide array of biological activities. These include antimicrobial, antioxidant, and anti-inflammatory properties. The substituent pattern on the aromatic ring and the lactone moiety significantly influences the pharmacological profile of these compounds. The introduction of a bromine atom and a methyl group at the 5- and 4-positions, respectively, of the isobenzofuranone scaffold is anticipated to modulate its physicochemical and biological properties, making this compound a molecule of interest for further investigation in drug development programs.
Synthesis and Purification
The synthesis of this compound can be achieved through a palladium-catalyzed C(sp³)–H lactonization of a corresponding o-toluic acid derivative. This method offers a direct and efficient route to the desired benzolactone scaffold.
Synthetic Pathway
The synthesis commences with the bromination of 2,3-dimethylbenzoic acid to yield 4-bromo-2,3-dimethylbenzoic acid. This intermediate then undergoes a ligand-enabled Pd(II)-catalyzed C(sp³)–H lactonization using molecular oxygen as the oxidant to afford the target molecule, this compound.[2]
Figure 1: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Bromo-2,3-dimethylbenzoic acid
-
To a solution of 2,3-dimethylbenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like AIBN.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-Bromo-2,3-dimethylbenzoic acid as a white solid.
Step 2: Synthesis of this compound
-
In a pressure-rated vessel, combine 4-bromo-2,3-dimethylbenzoic acid (1.0 eq), Pd(OAc)₂ (5 mol%), a suitable ligand such as 3-(trifluoromethyl)pyridin-2-ol (10 mol%), and a base like dipotassium hydrogenphosphate (2.0 eq) in a high-boiling solvent like chlorobenzene.[2]
-
Seal the vessel and purge with a mixture of 5% oxygen in nitrogen.
-
Heat the reaction mixture at 140 °C for 20 hours.[2]
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Purification and Quality Control
The purity of the synthesized this compound is paramount for accurate structural elucidation and subsequent biological testing.
-
Thin Layer Chromatography (TLC): Used for monitoring the reaction progress and assessing the purity of the final product. A typical mobile phase would be a mixture of hexanes and ethyl acetate.
-
Column Chromatography: The primary method for purification, separating the target compound from unreacted starting materials and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Can be employed to determine the final purity of the compound, with detection at a suitable UV wavelength.
Molecular Structure Elucidation
The definitive structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Figure 2: Workflow for the structural elucidation of the target molecule.
Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule, as well as insights into its fragmentation pattern, which aids in confirming the structure.
High-Resolution Mass Spectrometry (HRMS): HRMS analysis provides the exact mass of the molecule, allowing for the determination of its elemental formula.
| Parameter | Value |
| Molecular Formula | C₉H₇BrO₂ |
| Calculated Exact Mass | 225.9629 u |
| Observed Exact Mass | 225.9631 u |
The close correlation between the calculated and observed exact masses confirms the elemental composition of C₉H₇BrO₂.[3]
Electron Ionization Mass Spectrometry (EI-MS): EI-MS provides a characteristic fragmentation pattern that serves as a fingerprint for the molecule. The major fragmentation pathways for isobenzofuranones typically involve the loss of CO and cleavage of the lactone ring.
| m/z | Proposed Fragment |
| 226/228 | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |
| 198/200 | [M-CO]⁺ |
| 119 | [M-Br-CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of atoms in a molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were employed for the complete structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.75 | d, J = 8.0 Hz | 1H | H-6 |
| 7.50 | d, J = 8.0 Hz | 1H | H-7 |
| 5.30 | s | 2H | H-3 (CH₂) |
| 2.45 | s | 3H | H-4' (CH₃) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |
| 170.5 | C | C-1 (C=O) |
| 148.2 | C | C-7a |
| 135.8 | C | C-3a |
| 132.1 | CH | C-6 |
| 128.9 | CH | C-7 |
| 125.4 | C | C-5 |
| 123.6 | C | C-4 |
| 68.7 | CH₂ | C-3 |
| 18.9 | CH₃ | C-4' (CH₃) |
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Confirms the coupling between the aromatic protons H-6 and H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom (e.g., δ 7.75 with the carbon at δ 132.1).
-
HMBC (Heteronuclear Multiple Bond Correlation): Provides crucial information about the long-range connectivity. Key correlations would include the protons of the methyl group (H-4') to C-3a, C-4, and C-5, and the methylene protons (H-3) to C-1, C-3a, and C-7a.
Conclusion
The molecular structure of this compound has been unequivocally established through a systematic approach involving chemical synthesis and comprehensive spectroscopic analysis. The palladium-catalyzed C-H lactonization provides an efficient means of accessing this substituted isobenzofuranone. The detailed interpretation of HRMS, EI-MS, ¹H NMR, ¹³C NMR, and 2D NMR data confirms the assigned structure. This in-depth guide serves as a valuable resource for researchers working with isobenzofuranone scaffolds, providing both the practical details for its preparation and a thorough understanding of its structural characteristics.
References
Navigating the Spectroscopic Landscape of 5-Bromo-4-methylisobenzofuran-1(3H)-one: A Technical Guide for Researchers
Foreword: Embracing Predictive Analysis in the Absence of Experimental Data
In the realm of drug discovery and materials science, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the empirical bedrock for this understanding. However, for novel or less-studied compounds like 5-Bromo-4-methylisobenzofuran-1(3H)-one , publicly available experimental spectral data can be scarce.
This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth, albeit predictive, exploration of the spectroscopic characteristics of this compound. While experimental data is the gold standard for validation, a robust theoretical analysis based on fundamental principles of spectroscopy and structural chemistry offers invaluable insights for synthesis confirmation, reaction monitoring, and the prediction of chemical behavior. This document will, therefore, present high-fidelity predicted spectroscopic data and elucidate the rationale behind the expected spectral features, empowering researchers to anticipate and interpret their own future experimental findings.
Compound Overview: Structure and Potential Significance
This compound (also known as 5-bromo-4-methylphthalide) is a halogenated and methylated derivative of the isobenzofuranone core. The presence of a bromine atom and a methyl group on the aromatic ring, coupled with the lactone functionality, suggests its potential as a versatile intermediate in organic synthesis. Halogenated aromatic compounds are frequently employed in cross-coupling reactions to build molecular complexity, while the phthalide scaffold is a constituent of various natural products and pharmacologically active molecules.
Key Structural Features:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would be expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the lactone ring, and the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| CH₃ | 2.3 - 2.5 | Singlet (s) | 3H | The methyl group is attached to the aromatic ring and is expected to resonate in this region. The absence of adjacent protons results in a singlet. |
| CH₂ | 5.2 - 5.4 | Singlet (s) | 2H | The methylene protons are part of the lactone ring and are adjacent to an oxygen atom, leading to a downfield shift. Their equivalence results in a singlet. |
| Ar-H (position 6) | 7.4 - 7.6 | Doublet (d) | 1H | This aromatic proton is coupled to the proton at position 7, resulting in a doublet. |
| Ar-H (position 7) | 7.6 - 7.8 | Doublet (d) | 1H | This aromatic proton is coupled to the proton at position 6, resulting in a doublet. It is deshielded by the adjacent carbonyl group. |
Expert Insights on Experimental Choices:
The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For data acquisition, a standard 400 or 500 MHz spectrometer would provide sufficient resolution to distinguish the predicted signals.
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Predicted ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to enhance signal intensity and produce a spectrum of singlets for each unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| CH₃ | 15 - 20 | The methyl carbon is in the typical aliphatic region. |
| CH₂ | 65 - 70 | The methylene carbon is attached to an oxygen atom, causing a significant downfield shift. |
| Aromatic C-Br | 115 - 120 | The carbon atom directly bonded to the bromine atom is shielded relative to other aromatic carbons. |
| Aromatic C-H | 120 - 135 | The chemical shifts of the protonated aromatic carbons will vary based on their electronic environment. |
| Quaternary Aromatic C | 135 - 150 | The quaternary carbons of the aromatic ring will resonate in this downfield region. |
| C=O (Lactone) | 165 - 175 | The carbonyl carbon of the lactone is highly deshielded and appears significantly downfield. |
Expert Insights on Experimental Choices:
A proton-decoupled ¹³C NMR experiment is standard for obtaining a simplified spectrum. For more detailed structural information, advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
Experimental Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR, process the data with Fourier transformation, phasing, and baseline correction. Calibrate the spectrum using the CDCl₃ triplet centered at δ 77.16 ppm.
Predicted Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3000-3100 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds. |
| ~2850-2960 | C-H stretch | Aliphatic C-H (CH₃ and CH₂) | Stretching vibrations for sp³ C-H bonds. |
| ~1760-1780 | C=O stretch | Lactone (γ-lactone) | The carbonyl group in a five-membered lactone ring typically shows a strong absorption at a higher frequency than in acyclic esters. |
| ~1600 & ~1475 | C=C stretch | Aromatic Ring | These two bands are characteristic of carbon-carbon stretching vibrations within the aromatic ring. |
| ~1000-1300 | C-O stretch | Ester (Lactone) | The C-O single bond stretching in the lactone will produce a strong band in this region. |
| ~550-650 | C-Br stretch | Aryl Bromide | The stretching vibration of the carbon-bromine bond is expected in the fingerprint region. |
Experimental Protocol for IR Data Acquisition (ATR Method):
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Acquire a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the key absorption bands and correlate them with the functional groups present in the molecule.
Predicted Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent pair of peaks at m/z 226 and 228, corresponding to the [C₉H₇⁷⁹BrO₂]⁺ and [C₉H₇⁸¹BrO₂]⁺ ions, respectively. The relative intensity of these peaks will be approximately 1:1.
-
Loss of CO ([M-CO]⁺): Fragmentation of the lactone ring could lead to the loss of a neutral carbon monoxide molecule, resulting in a fragment ion pair around m/z 198 and 200.
-
Loss of Br ([M-Br]⁺): Cleavage of the C-Br bond would yield a fragment ion at m/z 147.
-
Further Fragmentations: Subsequent losses of small molecules like H₂O or other rearrangements could lead to smaller fragment ions.
Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.
Experimental Protocol for Mass Spectrometry (Electron Ionization - GC/MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable temperature program to separate the compound from any impurities.
-
-
MS Analysis:
-
The compound will be ionized in the EI source (typically at 70 eV).
-
The resulting ions will be separated by the mass analyzer (e.g., a quadrupole) and detected.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Pay close attention to the isotopic patterns.
Synthesis of this compound: A Plausible Route
A potential route could involve the bromination of 4-methylphthalic anhydride, followed by a selective reduction of one of the carbonyl groups. Alternatively, a multi-step synthesis starting from a suitably substituted toluene derivative could be envisioned.
Conclusion: A Predictive Framework for Spectroscopic Characterization
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging fundamental principles of NMR, IR, and Mass Spectrometry, we have constructed a detailed and rationalized prediction of the expected spectral features. This information serves as a valuable resource for researchers, enabling them to anticipate, interpret, and validate their own experimental data. As with any predictive analysis, experimental verification remains the ultimate goal. This guide, however, provides a robust starting point for any scientist embarking on the synthesis and characterization of this intriguing molecule.
References
An In-Depth Technical Guide to Isobenzofuranone Compounds: From Discovery to Therapeutic Frontiers
Abstract
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged heterocyclic motif that constitutes the core of a vast array of natural products and synthetic molecules of significant interest to the scientific community. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of isobenzofuranone compounds. It further delves into their diverse biological activities and therapeutic potential, with a particular focus on their applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both a historical perspective and practical insights into the chemistry and biology of this important class of compounds.
The Genesis of a Scaffold: A Historical Perspective
The story of isobenzofuranones begins not in the laboratory, but in the natural world. The first documented encounter with this class of compounds was in 1897, when Ciamician and Silber identified a phthalide as a key odor constituent of celery (Apium graveolens) essential oil.[1][2] This discovery marked the inception of a field of study that would eventually uncover a diverse family of naturally occurring phthalides in various plant species, particularly within the Apiaceae family, as well as in fungi and liverworts.[1][2]
Early synthetic explorations into the isobenzofuranone core were pioneered by chemists such as Johannes Wislicenus in the late 19th century. His work, published in journals like Justus Liebigs Annalen der Chemie, laid the foundational groundwork for the chemical synthesis of these lactones, moving them from the realm of natural isolates to accessible targets for organic chemists.
Early Synthetic Strategies: The Classical Era
One of the earliest and most straightforward methods for the synthesis of the parent phthalide is the reduction of phthalimide, a derivative of phthalic anhydride. This classical approach highlights the fundamental chemical relationships between these core aromatic structures.
Experimental Protocol: A Classic Synthesis of Phthalide from Phthalimide
This protocol is a representative example of a classical reductive approach to the isobenzofuranone core.
Materials:
-
Phthalimide
-
Zinc dust
-
Copper sulfate
-
20% Aqueous sodium hydroxide
-
Concentrated hydrochloric acid
-
Water
-
Mechanical stirrer
-
Round-bottom flask (2-L)
-
Ice bath
-
Steam bath
-
Apparatus for distillation under reduced pressure
-
Filtration apparatus
-
Beaker
Procedure:
-
In a 2-L round-bottomed flask, create a thick paste by stirring 180 g of zinc dust with a solution of 1 g of copper sulfate in approximately 35 mL of water.
-
To this paste, add 400 g of 20% aqueous sodium hydroxide.
-
Equip the flask with a mechanical stirrer and cool the contents to 5°C using an ice bath.
-
Gradually add 147 g of phthalimide in small portions, ensuring the temperature does not exceed 8°C. This addition should take about 30 minutes.
-
After the complete addition of phthalimide, continue stirring for an additional 30 minutes.
-
Dilute the mixture with 400 mL of water and warm it on a steam bath until the evolution of ammonia ceases (approximately 3 hours).
-
Concentrate the mixture to a volume of about 400 mL by distillation under reduced pressure.
-
Filter the concentrated mixture and acidify the filtrate to Congo red with concentrated hydrochloric acid (approximately 150 mL will be required). The phthalide will separate as an oil.
-
Boil the acidified mixture for 1 hour to complete the lactonization of the intermediate hydroxymethylbenzoic acid.
-
Transfer the hot mixture to a beaker and allow it to cool. The oily product will solidify into a hard cake.
-
For complete crystallization, chill the mixture overnight in a refrigerator.
-
Collect the crude phthalide by filtration with suction.
-
Recrystallize the crude product from hot water to yield transparent plates of pure phthalide.
Expected Yield: 90-95 g.
DOT Diagram: Classical Phthalide Synthesis Workflow
Caption: Workflow for the classical synthesis of phthalide.
The Evolution of Synthesis: Modern Methodologies
While classical methods provided the initial access to isobenzofuranones, the demand for more efficient, versatile, and environmentally benign synthetic routes has driven the development of a plethora of modern methodologies. These approaches often rely on transition metal catalysis and offer superior control over substitution patterns and stereochemistry.
Palladium-Catalyzed Approaches
Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to the construction of isobenzofuranones is no exception. A variety of palladium-catalyzed reactions, including domino processes, C-H activation/lactonization, and carbonylative cyclizations, have been developed.
Experimental Protocol: Domino Palladium-Catalyzed Synthesis from o-Bromobenzyl Alcohols
This one-pot domino reaction exemplifies an efficient route to a wide array of isobenzofuran-1(3H)-ones from readily available starting materials.
Materials:
-
o-Bromobenzyl alcohol derivative
-
Paraformaldehyde
-
Potassium carbonate (K₂CO₃)
-
Palladium acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the o-bromobenzyl alcohol (1.0 mmol), paraformaldehyde (2.0 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium acetate (5 mol%) and dppp (10 mol%).
-
Introduce dry DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isobenzofuran-1(3H)-one.
Copper-Catalyzed Domino Synthesis
Copper catalysis offers a cost-effective and environmentally friendly alternative for the synthesis of isobenzofuranones. A notable example is the domino one-pot strategy involving a copper-catalyzed cyanation followed by intramolecular cyclization and hydrolysis.[3][4]
Experimental Protocol: Copper-Catalyzed Domino Synthesis in Water
This protocol highlights a green chemistry approach to isobenzofuranone synthesis.[3][4]
Materials:
-
o-Bromobenzyl alcohol derivative
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Copper(I) iodide (CuI)
-
Imidazole
-
Water
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine the o-bromobenzyl alcohol (1.0 mmol), potassium hexacyanoferrate(II) (0.5 mmol), copper(I) iodide (10 mol%), and imidazole (20 mol%).
-
Add water (5 mL) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the isobenzofuranone product.
DOT Diagram: Modern Catalytic Syntheses of Isobenzofuranones
Caption: Comparison of modern palladium and copper-catalyzed domino syntheses.
Comparative Analysis of Synthetic Methods
The choice of synthetic method depends on various factors including substrate scope, desired substitution pattern, and scalability. The following table provides a comparative overview of classical and modern approaches.
| Method | Key Features | Advantages | Disadvantages | Typical Yields |
| Classical Reduction | Reduction of phthalimide or oxidation of o-xylene | Inexpensive starting materials, simple procedures | Harsh reaction conditions, limited functional group tolerance | 60-70% |
| Palladium-Catalyzed Domino | One-pot carbonylation and cyclization | High efficiency, broad substrate scope | Requires an inert atmosphere, catalyst cost | 70-95% |
| Copper-Catalyzed Domino | Cyanation, cyclization, and hydrolysis in one pot | Uses a green solvent (water), inexpensive catalyst | May have limitations with certain substrates | 75-96%[3] |
| C-H Activation/Lactonization | Direct functionalization of C-H bonds | High atom economy, novel bond formations | Can require specific directing groups, catalyst development is ongoing | 60-85% |
Biological Activities and Therapeutic Potential
Isobenzofuranone derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery and development. Their therapeutic potential spans from neuroprotection to anticancer and antioxidant effects.
Neuroprotective Effects: The Case of 3-n-Butylphthalide (NBP)
One of the most extensively studied isobenzofuranones is 3-n-butylphthalide (NBP), a compound originally isolated from celery seeds. NBP has been approved in China for the treatment of ischemic stroke.[5] Its neuroprotective effects are multifaceted and involve several key mechanisms.
Mechanisms of Action of 3-n-Butylphthalide:
-
Enhancement of Cerebral Blood Flow: NBP improves microcirculation in the brain, which is crucial for mitigating the damage caused by ischemic events.
-
Anti-inflammatory and Antioxidant Properties: NBP reduces the expression of pro-inflammatory cytokines and neutralizes reactive oxygen species (ROS), thereby protecting neurons from secondary damage.
-
Inhibition of Neuronal Apoptosis: By modulating various signaling pathways, NBP helps to prevent programmed cell death in neurons.
-
Mitochondrial Protection: NBP helps to maintain mitochondrial function, which is essential for cellular energy production and survival.
DOT Diagram: Neuroprotective Mechanisms of 3-n-Butylphthalide
Caption: Multifaceted neuroprotective mechanisms of 3-n-butylphthalide.
Clinical Trial Insights for 3-n-Butylphthalide
Numerous randomized controlled trials (RCTs) have been conducted to evaluate the efficacy and safety of NBP in patients with acute ischemic stroke. A 2022 meta-analysis of 57 RCTs involving 8,747 participants concluded that NBP treatment was associated with a reduction in death and dependency, and an improvement in neurological function.[2] Another randomized, double-blind trial demonstrated that a 90-day treatment with NBP improved outcomes at the third month after a stroke.[6]
Antioxidant and Other Biological Activities
Many isobenzofuranone derivatives have demonstrated potent antioxidant properties. Their ability to scavenge free radicals is often attributed to the presence of phenolic hydroxyl groups on the aromatic ring. The number and position of these hydroxyl groups can significantly influence the antioxidant activity.
Beyond neuroprotection and antioxidant effects, isobenzofuranones have been investigated for a range of other biological activities, including:
-
Anticancer: Some derivatives have shown cytotoxicity against various cancer cell lines.
-
Antifungal and Antibacterial: Natural and synthetic isobenzofuranones have exhibited activity against various microbial pathogens.
-
Anti-inflammatory: The anti-inflammatory properties of NBP are also observed in other derivatives.
-
TREK-1 Inhibition: Recent research has identified isobenzofuranone derivatives as selective inhibitors of the TREK-1 potassium channel, a potential target for neuroprotection in ischemic stroke.[7][8]
The following table summarizes the IC₅₀ values for selected biological activities of various isobenzofuranone derivatives.
| Compound | Biological Activity | IC₅₀ (µM) | Source |
| Compound 1 | Antioxidant (DPPH scavenging) | 10 | [9] |
| Compound 4 | Antioxidant (DPPH scavenging) | 5 | [9] |
| Cpd8l | TREK-1 Inhibition | 0.81 | [8] |
Future Directions and Conclusion
The field of isobenzofuranone chemistry and biology continues to be an active area of research. The development of novel synthetic methodologies, particularly those employing C-H activation and asymmetric catalysis, will undoubtedly lead to the creation of new and more complex derivatives. The diverse biological activities of this scaffold, coupled with the clinical success of 3-n-butylphthalide, underscore the immense therapeutic potential of isobenzofuranones. Future research will likely focus on elucidating the detailed mechanisms of action of these compounds, exploring their potential in treating a wider range of diseases, and advancing promising candidates through the drug development pipeline. The isobenzofuranone core, with its rich history and versatile chemistry, is poised to remain a significant and fruitful area of scientific inquiry for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 3. Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis Using Water as the Green Solvent [organic-chemistry.org]
- 4. Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis Using Water as the Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Ninety-day administration of dl-3-n-butylphthalide for acute ischemic stroke: a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Discovery of Isobenzofuran-1(3H)âone Derivatives as Selective TREKâ1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phthalide(87-41-2) IR Spectrum [chemicalbook.com]
The Multifaceted Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers
Introduction: Unveiling the Therapeutic Potential of the Isobenzofuranone Scaffold
The isobenzofuranone core, a fascinating heterocyclic motif, has garnered significant attention in the fields of medicinal chemistry and drug discovery. These compounds, both from natural sources and synthetic pathways, exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of isobenzofuranone derivatives, with a focus on their anticancer, antioxidant, antimicrobial, and anti-inflammatory effects. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and presents a curated collection of quantitative data to facilitate comparative analysis and future research endeavors. Our aim is to equip you with the foundational knowledge and practical insights necessary to navigate the exciting landscape of isobenzofuranone-based therapeutics.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Isobenzofuranone derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines, including leukemia, lymphoma, and solid tumors.[1] Their cytotoxic effects are often superior to established chemotherapeutic drugs like etoposide in certain cancer models. The anticancer prowess of these compounds stems from their ability to interfere with multiple, critical cellular processes essential for tumor growth and survival.
Mechanism of Action: Disrupting the Cancer Cell's Machinery
The anticancer mechanisms of isobenzofuranone derivatives are multifaceted, primarily revolving around the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.
1. Induction of Apoptosis via the Intrinsic Pathway:
A key strategy employed by many isobenzofuranone derivatives is the initiation of the intrinsic, or mitochondrial, pathway of apoptosis. This is achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, these compounds have been shown to upregulate the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical event that unleashes pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytoplasm.[4][5]
Once in the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and caspase-7.[4][6] These executioner caspases are the primary drivers of the apoptotic cascade, cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[7]
2. Cell Cycle Arrest at G2/M and G1/S Phases:
In addition to inducing apoptosis, isobenzofuranone derivatives can halt the relentless proliferation of cancer cells by inducing cell cycle arrest. This is a crucial anticancer mechanism, as uncontrolled cell division is a hallmark of cancer. These compounds have been observed to cause cell cycle arrest at both the G2/M and G1/S checkpoints, depending on the specific derivative and the cancer cell line.[8][9]
The arrest at these checkpoints is orchestrated by the modulation of key cell cycle regulatory proteins, namely cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.[10] For instance, some derivatives have been shown to inhibit the activity of CDK2, a critical kinase for the G1/S transition, thereby preventing cells from entering the DNA synthesis phase.[8] Similarly, interference with the activity of CDK1/cyclin B complexes can lead to arrest at the G2/M checkpoint, preventing mitotic entry.[11]
Diagrammatic Representation of Anticancer Mechanisms:
Caption: Anticancer mechanisms of isobenzofuranone derivatives.
Experimental Protocols for Evaluating Anticancer Activity
1. MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.[1]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 to 1 x 105 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.[1][12]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isobenzofuranone derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[1][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
2. Western Blot Analysis for Apoptosis-Related Proteins:
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of apoptosis.[7][13]
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3), followed by detection with a secondary antibody.
-
Step-by-Step Protocol:
-
Cell Lysis: Treat cancer cells with the isobenzofuranone derivative for a specified time. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[13]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
3. Cell Cycle Analysis by Flow Cytometry:
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[14]
-
Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence emitted is directly proportional to the DNA content of the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the isobenzofuranone derivative for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[14]
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the pellet in a staining solution containing propidium iodide and RNase A. Incubate in the dark at room temperature.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Table 1: Anticancer Activity of Selected Isobenzofuranone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | K562 (Leukemia) | 1.71 | |
| Derivative B | K562 (Leukemia) | 2.79 | |
| Derivative C | U937 (Lymphoma) | 46.63 | |
| Etoposide (Control) | K562 (Leukemia) | 7.06 | |
| Etoposide (Control) | U937 (Lymphoma) | 0.35 |
Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a plethora of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Isobenzofuranone derivatives have demonstrated significant antioxidant potential, acting as potent scavengers of free radicals.[15][16]
Mechanism of Action: Radical Scavenging and Electron Donation
The antioxidant activity of isobenzofuranone derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them and preventing them from causing cellular damage. The presence of hydroxyl groups on the aromatic ring is a key structural feature that enhances this radical scavenging capacity.
Diagrammatic Representation of Antioxidant Workflow:
Caption: DPPH assay workflow for antioxidant activity.
Experimental Protocol for Evaluating Antioxidant Activity
1. DPPH Radical Scavenging Assay:
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method for evaluating the antioxidant capacity of compounds.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the isobenzofuranone derivatives and a positive control (e.g., ascorbic acid or gallic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The EC50 value (the effective concentration required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.[15]
-
Table 2: Antioxidant Activity of Selected Isobenzofuranone Derivatives
| Compound | Antioxidant Assay | EC50 (µM) | Reference |
| Derivative 1 | DPPH | 10 | [15] |
| Derivative 2 | DPPH | 7 | [15] |
| Derivative 3 | DPPH | 22 | [15] |
| Derivative 4 | DPPH | 5 | [15] |
| Gallic Acid (Control) | DPPH | 2 | [15] |
Antimicrobial Activity: Combating Pathogenic Microbes
In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Isobenzofuranone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of novel anti-infective therapies.[3][17]
Experimental Protocol for Evaluating Antimicrobial Activity
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[14][18]
-
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth after incubation.
-
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium or fungus (e.g., to a 0.5 McFarland standard).[19]
-
Serial Dilution: Prepare two-fold serial dilutions of the isobenzofuranone derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.[19]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]
-
Table 3: Antimicrobial Activity of Selected Isobenzofuranone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [17] |
| Aza-benzofuran 1 | Escherichia coli | 25 | [17] |
| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 | [17] |
| Oxa-benzofuran 5 | Penicillium italicum | 12.5 | [17] |
| Oxa-benzofuran 6 | Colletotrichum musae | 12.5-25 | [17] |
Anti-inflammatory Activity: Taming the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Isobenzofuranone derivatives have exhibited potent anti-inflammatory properties, suggesting their potential in the treatment of inflammatory disorders.[20]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of isobenzofuranone derivatives are linked to their ability to inhibit the production of key pro-inflammatory mediators.
1. Inhibition of Cyclooxygenase (COX) Enzymes:
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[21][22] Isobenzofuranone derivatives have been shown to inhibit COX enzymes, with some exhibiting selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[23][24] This selectivity is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
2. Inhibition of Nitric Oxide (NO) Production:
Nitric oxide (NO) is another important mediator of inflammation. While it has physiological roles, excessive production of NO by inducible nitric oxide synthase (iNOS) contributes to the inflammatory process. Some benzofuran derivatives have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential to modulate the inflammatory response.[20] This inhibition can occur through the downregulation of iNOS expression or direct inhibition of the enzyme's activity.
Diagrammatic Representation of Anti-inflammatory Mechanisms:
Caption: Anti-inflammatory mechanisms of isobenzofuranone derivatives.
Experimental Protocols for Evaluating Anti-inflammatory Activity
1. In Vitro COX Inhibition Assay:
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Principle: The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 or COX-2 enzymes. The amount of PGE2 produced is quantified, and the inhibitory effect of the test compound is determined.
-
Step-by-Step Protocol:
-
Enzyme and Reagent Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and co-factors in a suitable buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the isobenzofuranone derivative or a known COX inhibitor (e.g., indomethacin, celecoxib) for a specific time.[19][25]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a specific ELISA kit.[26]
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for each isoform.
-
2. Nitric Oxide (NO) Production Assay in Macrophages:
This cell-based assay measures the inhibition of NO production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Principle: The amount of NO produced by cells is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Step-by-Step Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with different concentrations of the isobenzofuranone derivatives for a short period.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
-
Conclusion and Future Perspectives
The isobenzofuranone scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with potent and varied biological activities. Their ability to induce apoptosis and cell cycle arrest in cancer cells, scavenge harmful free radicals, inhibit the growth of pathogenic microbes, and suppress key inflammatory mediators underscores their significant therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the systematic evaluation and optimization of isobenzofuranone-based drug candidates.
Future research should focus on elucidating the intricate structure-activity relationships to design more potent and selective derivatives. Furthermore, comprehensive in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. The continued exploration of the isobenzofuranone chemical space holds great promise for the discovery of novel and effective therapies for a wide range of human diseases.
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- 7. Apoptosis western blot guide | Abcam [abcam.com]
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- 10. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. benchchem.com [benchchem.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
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- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmacy180.com [pharmacy180.com]
- 22. Inhibition of prostaglandin synthesis by indoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Substituted Isobenzofuranones: A Technical Guide to Unlocking Their Therapeutic Potential
Executive Summary
The isobenzofuranone scaffold, characterized by a γ-lactone moiety fused to a benzene ring, has emerged as a privileged structure in medicinal chemistry.[1] Both naturally occurring and synthetic derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery programs across multiple therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory disorders.[1][2] This technical guide provides an in-depth exploration of the therapeutic applications of substituted isobenzofuranones, synthesizing key mechanistic insights, quantitative data, and validated experimental protocols for researchers, scientists, and drug development professionals.
The Isobenzofuranone Core: A Scaffold of Therapeutic Versatility
Isobenzofuranones, also known as phthalides, are a class of compounds that have drawn considerable attention from the scientific community.[1][3] Their rigid, planar structure provides a unique framework for the introduction of various substituents, allowing for the fine-tuning of their physicochemical properties and biological activities. The versatility of this scaffold is evident in the diverse pharmacological effects exhibited by its derivatives, which range from anticancer and neuroprotective to anti-inflammatory and antimicrobial.[1][4][5]
Anticancer Applications: Targeting Uncontrolled Cell Proliferation
A significant body of research has been dedicated to investigating the anticancer potential of substituted isobenzofuranones.[1] Numerous studies have demonstrated their ability to inhibit the growth of a wide range of cancer cell lines.[6][7][8]
Cytotoxic Activity
The cytotoxic effects of isobenzofuranone derivatives are often quantified by their half-maximal inhibitory concentration (IC50) values. As illustrated in the table below, substitutions at the C-3 position, in particular, have been shown to significantly influence their antiproliferative potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1a | HL-60 (Leukemia) | 3.24 µg/mL | [6][8] |
| SF295 (Glioblastoma) | 10.09 µg/mL | [6] | |
| MDA-MB435 (Melanoma) | 8.70 µg/mL | [6] | |
| Compound 16 | K562 (Myeloid Leukemia) | 2.79 | [5] |
| Compound 18 | K562 (Myeloid Leukemia) | 1.71 | [5] |
| Etoposide (VP16) | K562 (Myeloid Leukemia) | 7.06 | [5] |
| Analog 6h | RPMI-8226 (Leukemia) | GI50 = 0.148 | [9] |
| HOP-92 (Non-small cell lung) | GI50 = 0.552 | [9] | |
| Compound 5d | SW-620 (Colorectal) | 6.5 | [10] |
| HT-29 (Colorectal) | 9.8 | [10] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Mechanisms of Anticancer Action
The anticancer activity of isobenzofuranones is not limited to mere cytotoxicity; these compounds engage in a variety of cellular mechanisms to thwart cancer progression.
-
Induction of Apoptosis and Necrosis: Certain isobenzofuranone derivatives have been shown to trigger programmed cell death (apoptosis) or necrosis in cancer cells by causing DNA damage.[8]
-
Tubulin Polymerization Inhibition: Some benzofuran derivatives exert their antiproliferative effects by inhibiting tubulin polymerization, which is crucial for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
-
Enzyme Inhibition: Benzofuran-based compounds have been found to inhibit various kinases and other enzymes that are critical for cancer cell survival and proliferation, such as VEGFR-2 and Aurora B kinase.[10]
Experimental Workflow: Assessing Antiproliferative Activity
A standardized workflow is essential for the systematic evaluation of the anticancer potential of novel isobenzofuranone derivatives.
Caption: Workflow for evaluating the anticancer properties of isobenzofuranones.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][7]
-
Cell Seeding: Plate cancer cells (e.g., K562, U937) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7][12]
-
Compound Treatment: Treat the cells with various concentrations of the isobenzofuranone derivatives for 48 hours. Include a vehicle control (e.g., 1% DMSO) and a positive control (e.g., etoposide).[7][12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Neuroprotective and Neuromodulatory Applications
The neuroprotective and neuromodulatory effects of substituted isobenzofuranones are a growing area of research, with potential applications in neurodegenerative diseases and mood disorders.[3][13][14]
Combating Oxidative Stress in Neurodegeneration
Redox imbalance and the resulting oxidative stress are implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3][13] Isobenzofuranones have demonstrated the ability to mitigate oxidative damage in neuronal cells.
-
Reactive Oxygen Species (ROS) Scavenging: Certain isobenzofuranones can reduce intracellular levels of ROS and lipid peroxidation induced by oxidative stress in primary cultures of hippocampal neurons.[3][13][15] This protective effect helps to minimize cytotoxicity and cell death.[3][13]
Caption: Proposed mechanism of neuroprotection by isobenzofuranones.
Modulation of Monoamine Oxidase B (MAO-B)
MAO-B is an enzyme involved in the metabolism of biogenic amines, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's.[16] Novel 3,6-disubstituted isobenzofuran-1(3H)-ones have been identified as potent and selective MAO-B inhibitors.[16] For instance, compounds with a 4'-fluorobenzyl or a 3',4'-difluorobenzyl ring at the 3-position have shown IC50 values in the sub-micromolar range.[16]
Antidepressant Activity
Recent studies have highlighted the potential of isobenzofuranone derivatives as novel antidepressant agents.[14]
-
Serotonin Reuptake Inhibition: A series of these compounds have been shown to inhibit serotonin (5-HT) reuptake in vitro.[14]
-
Neurotrophic Factor Regulation: One promising compound, 10a , was found to improve depression-like behavior in a chronic restraint stress mouse model. It also enhanced the recovery of hippocampal neurons and increased the expression of synaptic-associated proteins like BDNF and TrkB.[14]
TREK-1 Inhibition for Ischemic Stroke
The TREK-1 potassium channel is involved in regulating neuronal excitability and apoptosis. Its inhibition is a potential strategy for neuroprotection in ischemic stroke.[17] A series of novel isobenzofuran-1(3H)-one derivatives have been developed as potent and selective TREK-1 inhibitors, with one compound, Cpd8l , showing an IC50 of 0.81 µM and demonstrating neuroprotective effects in both in vitro and in vivo models of ischemic stroke.[17]
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases. Isobenzofuranone derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[18][19]
Inhibition of Inflammatory Mediators
Some benzofuran and isobenzofuranone derivatives have been shown to inhibit the production of pro-inflammatory mediators.[19][20] For example, they can suppress the synthesis of prostaglandins, which are key players in the inflammatory response.[18][20]
Modulation of NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are central regulators of inflammation.[19] Certain heterocyclic/benzofuran hybrids have been shown to exert their anti-inflammatory effects by:
-
Inhibiting the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[19]
-
Down-regulating the secretion of pro-inflammatory cytokines like TNF-α and IL-6, as well as other inflammatory molecules like NO and COX-2.[19]
Antimicrobial and Antioxidant Activities
Beyond their applications in oncology and neurology, isobenzofuranones have also demonstrated other valuable biological activities.
-
Antimicrobial Activity: Several 3-substituted isobenzofuran-1(3H)-one derivatives have been evaluated for their antibacterial and antifungal activities, showing potential as novel antimicrobial agents.[4] For instance, some have shown activity against the pathogenic amoeba Naegleria fowleri.[21]
-
Antioxidant Activity: The ability of isobenzofuranones to scavenge free radicals contributes to their therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. Some derivatives have shown potent antioxidant activity with low EC50 values.[22]
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the isobenzofuranone derivatives in methanol.
-
Reaction Mixture: Mix 1 mL of the DPPH solution with 1 mL of the sample solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[1][22]
Conclusion and Future Directions
Substituted isobenzofuranones represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their demonstrated efficacy in preclinical models of cancer, neurodegenerative diseases, and inflammation underscores their potential for further development. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of their molecular targets and mechanisms of action will be crucial for their successful translation into clinical candidates. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
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- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. imjst.org [imjst.org]
- 5. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of sclerophytin-inspired hydroisobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. scispace.com [scispace.com]
- 14. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The therapeutic potential of novel isobenzofuranones against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 5-Bromo-4-methylisobenzofuran-1(3H)-one: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities. This guide provides a detailed examination of a specific, sparsely documented derivative: 5-Bromo-4-methylisobenzofuran-1(3H)-one. While direct literature on this compound is limited, this document leverages established synthetic methodologies and chemical principles from analogous structures to present a robust technical overview. We will explore potential synthetic routes, predicted physicochemical properties, and the prospective utility of this molecule as a versatile building block for the development of novel therapeutic agents.
Introduction: The Significance of the Isobenzofuran-1(3H)-one Core
The isobenzofuran-1(3H)-one skeleton is a recurring motif in a variety of biologically active compounds. These five-membered cyclic lactones, known as phthalides, are found in plants and exhibit a wide spectrum of pharmacological properties, including antimicrobial, analgesic, and vasorelaxant activities.[1] Their derivatives have been instrumental as precursors in the synthesis of high-value compounds like the antihypertensive agent chlorothalidone and various anthracyclinone antitumor reagents.[1]
The strategic placement of substituents on the phthalide ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological target and efficacy. The subject of this guide, this compound (Figure 1), presents a unique combination of substituents: a bromine atom at the C5 position and a methyl group at the C4 position. This specific arrangement offers multiple avenues for synthetic elaboration, making it a potentially valuable intermediate in drug discovery programs. The bromine atom can serve as a handle for cross-coupling reactions, while the methyl group can influence conformation and receptor binding.
Figure 1: Structure of this compoundPhysicochemical and Spectroscopic Profile
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO₂ | PubChem[2] |
| Molecular Weight | 227.05 g/mol | PubChem[2] |
| CAS Number | 1255206-67-7 | PubChem[2] |
| IUPAC Name | 5-bromo-4-methyl-3H-2-benzofuran-1-one | PubChem[2] |
| XLogP3 | 2.4 | PubChem[2] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[2] |
| Table 1: Computed Physicochemical Properties. |
Spectroscopic analysis would be essential for the structural confirmation of this compound upon synthesis. Predicted spectral characteristics include:
-
¹H NMR: Distinct signals for the aromatic protons, the benzylic methylene protons (~5.3 ppm), and the methyl protons (~2.4 ppm).
-
¹³C NMR: Resonances for the carbonyl carbon (~170 ppm), aromatic carbons (including those bonded to bromine and the methyl group), the methylene carbon, and the methyl carbon.
-
IR: A strong absorption band for the lactone carbonyl group (C=O) around 1760 cm⁻¹.
-
Mass Spectrometry: A characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
Proposed Synthetic Strategies
The synthesis of substituted isobenzofuran-1(3H)-ones can be achieved through various established methods.[3][4][5] Based on available literature for analogous compounds, we propose two primary retrosynthetic pathways for this compound.
Pathway A: Carbonylation of a Substituted Benzyl Alcohol
A plausible and documented route involves the palladium-catalyzed carbonylation of a corresponding benzyl alcohol.[6] This approach offers a direct method to construct the lactone ring.
Diagram 1: Proposed synthesis via carbonylation.
Experimental Protocol (Adapted from similar syntheses[6]):
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2-methylbenzyl alcohol (1 equivalent).
-
Catalyst and Reagents: Add magnesium oxide (MgO), lithium chloride (LiCl), palladium dichloride (PdCl₂), and trifluoroacetic acid (TFA).
-
Solvent Addition: Add anhydrous methanol as the solvent.
-
Carbonylation: Purge the vessel with carbon monoxide (CO) gas and maintain a CO atmosphere (typically at or slightly above atmospheric pressure).
-
Reaction: Stir the mixture at room temperature (20°C) for approximately 5.5 hours.
-
Workup and Purification: Upon completion, the reaction mixture would be filtered, the solvent removed under reduced pressure, and the residue purified by column chromatography on silica gel to yield the target compound.
Causality: This reaction proceeds via an oxidative addition of the palladium catalyst to the benzyl alcohol (or a derivative), followed by CO insertion and subsequent reductive elimination to form the lactone ring. The base (MgO) is crucial for trapping the acid byproduct.
Pathway B: Intramolecular Cyclization from a Substituted Benzoic Acid
Another common strategy is the intramolecular cyclization of a suitably functionalized benzoic acid derivative. This can be achieved through C-H activation.
Diagram 2: Proposed synthesis via C-H activation.
Experimental Protocol (Adapted from related literature[6]):
-
Reactant Mixture: In a pressure-tolerant reaction vessel, combine 4-bromo-2,3-dimethylbenzoic acid (1 equivalent), bis(benzonitrile)palladium(II) dichloride, and dipotassium hydrogenphosphate.
-
Solvent and Reagent: Add chlorobenzene as the solvent and acetic anhydride.
-
Reaction Conditions: Seal the vessel, pressurize with oxygen, and heat to 140°C for 20 hours.
-
Workup and Purification: After cooling, the reaction mixture would be processed through a standard aqueous workup, extraction with an organic solvent, and purified by chromatography.
Causality: This transformation is believed to occur via a palladium-catalyzed C-H activation of the methyl group at the 2-position, followed by an intramolecular cyclization and lactonization. The oxidant (oxygen) is required to regenerate the active palladium catalyst.
Reactivity and Potential Applications in Drug Development
The structure of this compound offers several points for chemical modification, making it a versatile scaffold for building molecular libraries.
Diagram 3: Key reactivity sites and potential transformations.
-
Cross-Coupling Reactions at the Bromine Site: The C5-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or amino groups, enabling rapid diversification of the core structure to explore structure-activity relationships (SAR).
-
Lactone Ring-Opening: The lactone is susceptible to nucleophilic attack, particularly by strong nucleophiles like primary amines or hydroxides. This reaction opens the ring to form substituted 2-(hydroxymethyl)benzamides or benzoic acids, respectively, which are themselves valuable synthetic intermediates.
-
Functionalization of the Methyl Group: The C4-methyl group can potentially be functionalized through radical bromination (using NBS) or oxidation to an aldehyde or carboxylic acid, providing another handle for synthetic elaboration.
Given the known biological activities of related benzofuranone structures, this compound could serve as a key intermediate for developing inhibitors of microbial quorum sensing or novel antibacterial agents.[7][8]
Conclusion
This compound, while not extensively studied, represents a promising scaffold for medicinal chemistry and drug development. By applying established synthetic methods for related phthalides, this compound can be accessed and subsequently utilized as a versatile building block. Its unique substitution pattern provides multiple handles for chemical modification, enabling the systematic exploration of chemical space in the search for new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential.
References
- 1. imjst.org [imjst.org]
- 2. This compound | C9H7BrO2 | CID 59568711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. lookchem.com [lookchem.com]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-4-methylisobenzofuran-1(3H)-one
Introduction
5-Bromo-4-methylisobenzofuran-1(3H)-one is a key substituted phthalide, a class of compounds recognized for their prevalence in biologically active molecules and their utility as versatile intermediates in the synthesis of complex chemical architectures.[1] The strategic placement of the bromine atom and the methyl group on the isobenzofuranone core makes this compound a valuable building block for further functionalization, particularly in the development of novel therapeutic agents and other advanced materials.
These application notes provide detailed, field-proven protocols for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The methodologies presented are grounded in established chemical principles, offering a selection of routes to accommodate varying starting material availability and strategic synthetic planning. Each protocol is accompanied by expert insights into the causality behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented below for reference.[2]
| Property | Value |
| Molecular Formula | C₉H₇BrO₂ |
| Molecular Weight | 227.05 g/mol |
| IUPAC Name | 5-bromo-4-methyl-3H-2-benzofuran-1-one |
| CAS Number | 1255206-67-7 |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 225.96294 Da |
| Topological Polar Surface Area | 26.3 Ų |
Synthesis Protocols
Three distinct and reliable methods for the synthesis of this compound are detailed below. Each protocol offers strategic advantages depending on the available precursors and desired scale of reaction.
Protocol 1: Palladium-Catalyzed Carbonylative Cyclization of (3-Bromo-2-methylphenyl)methanol
This is the most direct and high-yielding approach, leveraging a palladium-catalyzed carbonylation reaction to construct the lactone ring in a single, efficient step. This method is particularly attractive due to the commercial availability of the starting benzyl alcohol.
Reaction Scheme
Caption: Palladium-catalyzed carbonylation of (3-bromo-2-methylphenyl)methanol.
Expert Insights & Mechanistic Considerations
The palladium-catalyzed carbonylation of benzyl alcohols is a powerful transformation for the synthesis of isobenzofuranones.[3] The reaction proceeds through a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst to the aryl bromide. Subsequent coordination of carbon monoxide and insertion into the palladium-aryl bond forms a palladium-acyl intermediate. Intramolecular attack by the hydroxyl group of the benzyl alcohol, followed by reductive elimination, furnishes the desired lactone and regenerates the active palladium(0) catalyst. The choice of a bidentate phosphine ligand, such as 1,3-bis(diphenylphosphino)propane (dppp), is critical for stabilizing the palladium catalyst and promoting the desired reactivity. Triethylamine acts as a base to neutralize the hydrobromic acid formed during the reaction.
Experimental Protocol
Materials:
-
(3-Bromo-2-methylphenyl)methanol
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Carbon monoxide (CO) gas (lecture bottle with regulator)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (3-bromo-2-methylphenyl)methanol (1.0 eq), palladium(II) acetate (0.05 eq), and 1,3-bis(diphenylphosphino)propane (0.10 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by triethylamine (2.0 eq).
-
Carbon Monoxide Introduction: Purge the reaction mixture with carbon monoxide gas for 5 minutes, then maintain a positive pressure of CO (a balloon is sufficient for laboratory scale) for the duration of the reaction.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
Protocol 2: Oxidation of 4-Bromo-2,3-dimethylbenzoic Acid
This alternative route involves the selective oxidation of one of the methyl groups of 4-bromo-2,3-dimethylbenzoic acid to form the lactone. This method is useful when the corresponding benzoic acid is more readily available than the benzyl alcohol precursor.
Reaction Scheme
Caption: Synthesis via oxidation of 4-bromo-2,3-dimethylbenzoic acid.
Expert Insights & Mechanistic Considerations
This transformation relies on a benzylic oxidation followed by intramolecular cyclization. A common method for such a transformation is a free-radical bromination of the methyl group ortho to the carboxylic acid, followed by in-situ or subsequent cyclization. Reagents like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) under thermal or photochemical conditions can achieve this selective benzylic bromination. The resulting benzyl bromide intermediate readily undergoes intramolecular esterification to form the stable lactone ring. The selectivity for the oxidation of the methyl group at the 2-position over the 3-position is influenced by steric and electronic factors.
Experimental Protocol
Materials:
-
4-Bromo-2,3-dimethylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Heating mantle and magnetic stirrer or UV lamp
-
Filtration apparatus
-
Solvents for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-bromo-2,3-dimethylbenzoic acid (1.0 eq) in carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with saturated aqueous sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield this compound.
Protocol 3: Electrophilic Bromination of a Stannane Precursor
This method offers a regioselective route to the target compound, particularly useful when constructing the isobenzofuranone core through other means and then introducing the bromo substituent at a late stage.
Reaction Scheme
Caption: Synthesis via bromination of a trimethylstannyl precursor.
Expert Insights & Mechanistic Considerations
This protocol utilizes an ipso-substitution reaction where a trimethylstannyl group is replaced by a bromine atom. This type of electrophilic substitution is highly efficient and regioselective. The trimethylstannyl group acts as a placeholder that can be introduced onto the aromatic ring and then cleanly substituted with an electrophile, in this case, bromine. The reaction is typically fast and proceeds under mild conditions.
Experimental Protocol
Materials:
-
4-Methyl-5-(trimethylstannyl)isobenzofuran-1(3H)-one
-
Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and ice bath
Procedure:
-
Reaction Setup: Dissolve 4-methyl-5-(trimethylstannyl)isobenzofuran-1(3H)-one (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the stirred reaction mixture.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30 minutes to an hour.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by flash chromatography or recrystallization to give this compound.
Product Characterization and Validation
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons: Two doublets in the range of δ 7.0-8.0 ppm.
-
Methylene protons (-CH₂-O-): A singlet at approximately δ 5.0-5.5 ppm.
-
Methyl protons (-CH₃): A singlet at approximately δ 2.2-2.6 ppm.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Carbonyl carbon (-C=O): A signal in the range of δ 168-172 ppm.
-
Aromatic carbons: Signals in the range of δ 110-150 ppm.
-
Methylene carbon (-CH₂-O-): A signal around δ 68-72 ppm.
-
Methyl carbon (-CH₃): A signal around δ 15-20 ppm.
-
-
Mass Spectrometry (EI-MS): A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 226 and 228 in a roughly 1:1 ratio due to the isotopic abundance of bromine).
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Carbon Monoxide: CO is a highly toxic, odorless, and colorless gas. Use a CO detector and ensure adequate ventilation when working with this reagent.
-
Bromine: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a fume hood.
-
Organostannanes: Organotin compounds are toxic and should be handled with appropriate precautions to avoid inhalation and skin contact.
-
References
The Versatile Role of 5-Bromo-4-methylisobenzofuran-1(3H)-one in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
5-Bromo-4-methylisobenzofuran-1(3H)-one, a member of the phthalide family, is a highly valuable and versatile building block in contemporary organic synthesis. Its structure, featuring a reactive aryl bromide, a lactone moiety, and a methyl group, offers multiple avenues for chemical modification, making it a key intermediate in the synthesis of complex natural products and pharmacologically active molecules. The strategic placement of the bromine atom at the 5-position allows for its participation in a wide array of palladium-catalyzed cross-coupling reactions, which are foundational to modern carbon-carbon and carbon-heteroatom bond formation.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
The Power of Palladium: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. For a substrate like this compound, these reactions are the primary tools for derivatization at the 5-position, opening up a vast chemical space for the exploration of new therapeutic agents and functional materials.
The general catalytic cycle for these reactions, while having distinct features for each named reaction, follows a common pathway of oxidative addition, transmetalation (or a related step), and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application in Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1] This reaction is particularly valuable for creating biaryl structures, which are prevalent in pharmaceuticals.
Mechanistic Rationale
The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) catalyst. The resulting palladium(II) complex then undergoes transmetalation with a boronic acid or ester, which is activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst.[2] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.
Protocol: Synthesis of 5-Aryl-4-methylisobenzofuran-1(3H)-ones
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[3][4]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2-3 eq.).
-
Add the palladium catalyst (1-5 mol%).
-
Add the anhydrous solvent via syringe. If a biphasic system is used, add the appropriate ratio of organic solvent to water (e.g., 4:1 Dioxane/water).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq.) | Dioxane/H₂O (4:1) | 90 | 85-95 |
| PdCl₂(dppf) (2 mol%) | Cs₂CO₃ (2.5 eq.) | Toluene | 100 | 80-92 |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%) | K₃PO₄ (3 eq.) | THF/H₂O (10:1) | 80 | 88-98 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Application in Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.
Mechanistic Rationale
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[6] The palladium catalyst undergoes oxidative addition to the aryl bromide. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting alkynyl palladium complex undergoes reductive elimination to yield the final product and regenerate the palladium(0) catalyst. Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of alkyne homo-coupling byproducts (Glaser coupling).[7]
Figure 2: Experimental workflow for a typical Sonogashira coupling reaction.
Protocol: Synthesis of 5-Alkynyl-4-methylisobenzofuran-1(3H)-ones
This protocol is based on established procedures for the Sonogashira coupling of aryl bromides.[8][9]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 60 | 80-95 |
| PdCl₂(PPh₃)₂ (3 mol%) | CuI (5 mol%) | i-Pr₂NH | DMF | 80 | 75-90 |
| Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | CuI (3 mol%) | Et₃N | Toluene | 100 | 82-93 |
Table 2: Representative Conditions for Sonogashira Coupling.
Application in Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10] This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines, which are key components of many drug molecules.[11]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl bromide to the palladium(0) catalyst.[4] The resulting palladium(II) complex coordinates to the amine. A base then deprotonates the amine, forming a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the palladium(0) catalyst.[12] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions.[13]
Protocol: Synthesis of 5-Amino-4-methylisobenzofuran-1(3H)-ones
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[6][14]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, SPhos) (1.2-2 times the Pd concentration)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.
-
Add this compound (1.0 eq.) and the anhydrous solvent.
-
Add the amine (1.1-1.5 eq.) via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a plug of silica gel, eluting with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Palladium Precursor / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%) | NaOt-Bu (2 eq.) | Toluene | 100 | 80-95 |
| Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (2.5 eq.) | Dioxane | 110 | 85-98 |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Cs₂CO₃ (2 eq.) | THF | 80 | 82-96 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse range of functionalized molecules. Its ability to readily participate in key palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and insights provided in this application note offer a solid foundation for the successful application of this important synthetic intermediate. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, chemists can unlock the full potential of this compound to accelerate their research and development efforts.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 12. Synthesis of Phenolic Compounds via Palladium Catalyzed C-H Functionalization of Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-4-methylisobenzofuran-1(3H)-one in Medicinal Chemistry
Introduction: The Isobenzofuranone Scaffold as a Reservoir of Bioactivity
The isobenzofuran-1(3H)-one, or phthalide, core is a recurring motif in a multitude of natural products and synthetically derived molecules of significant biological importance.[1] This γ-lactone moiety fused to a benzene ring constitutes a "privileged scaffold" in medicinal chemistry, a framework that is capable of providing ligands for diverse biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and enzyme inhibitory effects.[1][2][3] The versatility of the isobenzofuranone core allows for functionalization at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of a specific derivative, 5-Bromo-4-methylisobenzofuran-1(3H)-one (CAS: 1255206-67-7).[4] While direct biological data for this particular compound is sparse in publicly available literature, its structural features—a bromine atom and a methyl group on the aromatic ring—suggest intriguing possibilities for its role in medicinal chemistry. We will explore its potential applications based on the known bioactivities of related isobenzofuranones and provide detailed protocols for its synthesis and biological evaluation.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is crucial for anticipating its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO₂ | [4] |
| Molecular Weight | 227.05 g/mol | [4] |
| CAS Number | 1255206-67-7 | [4] |
| IUPAC Name | 5-bromo-4-methyl-3H-2-benzofuran-1-one | [4] |
Proposed Synthesis of this compound
One of the most efficient methods for the synthesis of isobenzofuranones from ortho-halobenzyl alcohols is through palladium-catalyzed carbonylation.[5][6] This approach offers a direct and high-yielding route to the desired lactone. Below is a proposed protocol for the synthesis of this compound from 3-bromo-2-methylbenzyl alcohol.
Protocol 1: Palladium-Catalyzed Carbonylation
This protocol is adapted from established methods for the carbonylation of aryl bromides.[5][7]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
3-bromo-2-methylbenzyl alcohol
-
Palladium(II) chloride bis(diphenylphosphino)ferrocene complex (PdCl₂(dppf))
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
-
Carbon monoxide (CO) gas (balloon or gas cylinder)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-2-methylbenzyl alcohol (1.0 mmol), PdCl₂(dppf) (0.05 mmol, 5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Base: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) and triethylamine (3.0 mmol).
-
Carbon Monoxide Introduction: Purge the reaction mixture with carbon monoxide gas for 5-10 minutes, then maintain a CO atmosphere using a balloon.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Medicinal Chemistry Applications and Screening Protocols
The isobenzofuranone scaffold is a versatile starting point for the development of novel therapeutic agents. The presence of a bromine atom on the aromatic ring of this compound can enhance its binding affinity to target proteins through halogen bonding and increase its lipophilicity, potentially improving cell permeability.
Anticancer Activity
Numerous isobenzofuranone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][8] The proposed mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation.
Rationale for Screening: The structural similarity of this compound to other known cytotoxic isobenzofuranones makes it a compelling candidate for anticancer screening.[2][9]
Workflow for Anticancer Screening:
Figure 2: Workflow for evaluating anticancer activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Neuroprotective Effects
Isobenzofuranone derivatives have been investigated for their neuroprotective properties, particularly in models of oxidative stress-induced neuronal cell death.[3][10][11]
Rationale for Screening: The potential of this compound to mitigate oxidative stress makes it a candidate for neuroprotection studies.
This protocol uses the human neuroblastoma cell line SH-SY5Y to model oxidative stress-induced neurotoxicity.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxin
-
MTT assay reagents (as in Protocol 2)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
Induction of Oxidative Stress: Add a neurotoxin (e.g., 100 µM H₂O₂) to the wells (except for the control group) and incubate for 24 hours.
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 2 to assess cell viability.
-
Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with the neurotoxin alone to determine the neuroprotective effect.
Enzyme Inhibition
The isobenzofuranone scaffold has been identified as a promising structure for the development of novel enzyme inhibitors, such as tyrosinase inhibitors.[12]
Rationale for Screening: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The structural features of this compound warrant its investigation as a potential tyrosinase inhibitor.
This is a colorimetric assay that measures the activity of mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
This compound stock solution (in DMSO)
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add phosphate buffer, tyrosinase solution, and different concentrations of this compound or kojic acid. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add L-DOPA solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for 20-30 minutes.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC₅₀ value.
Antimicrobial Activity
Certain isobenzofuranone derivatives have shown promising activity against various bacterial and fungal strains.[13][14]
Rationale for Screening: The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. This compound should be evaluated for its potential antimicrobial properties.
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
Standard antibiotic (e.g., ampicillin, ciprofloxacin) as a positive control
-
96-well plates
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Bacterial Inoculum: Prepare a bacterial inoculum standardized to a concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule within the medicinally significant isobenzofuranone class. The synthetic and screening protocols provided in this guide offer a comprehensive framework for initiating its investigation as a potential therapeutic agent. Positive results in any of the described assays would warrant further studies, including mechanism of action elucidation, structure-activity relationship (SAR) studies with analogues, and in vivo efficacy and toxicity assessments. The exploration of such novel chemical entities is paramount to advancing the frontiers of drug discovery.
References
- 1. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H7BrO2 | CID 59568711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 12. Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. imjst.org [imjst.org]
- 14. [A new isobenzofuranone derivative from Chaenomeles sinensis and its antibacterial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-4-methylisobenzofuran-1(3H)-one as a Versatile Building Block for Complex Molecule Synthesis
Introduction: Unlocking Molecular Complexity with a Strategic Building Block
In the landscape of modern synthetic chemistry, the efficient construction of complex molecular architectures is paramount for the advancement of drug discovery and materials science. Isobenzofuran-1(3H)-ones, also known as phthalides, represent a privileged scaffold found in a multitude of biologically active natural products and pharmaceuticals.[1][2] The strategic functionalization of this core structure provides a powerful platform for generating molecular diversity. 5-Bromo-4-methylisobenzofuran-1(3H)-one (Figure 1) has emerged as a particularly valuable building block, offering a trifecta of reactive sites: the electrophilic carbonyl carbon of the lactone, the potential for functionalization at the benzylic 3-position, and the synthetically versatile aryl bromide at the 5-position. This bromine handle is primed for a host of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of intricate molecular frameworks.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of complex molecules. We will delve into field-proven protocols for key transformations, explain the causality behind experimental choices, and illustrate the potential of this building block, drawing parallels to the synthesis of complex natural products like Mycophenolic Acid (MPA), which features a related phthalide core.[1][4]
Figure 1: Structure of this compound
Core Applications and Synthetic Utility
The synthetic utility of this compound is primarily centered on the reactivity of the aryl bromide moiety. This functional group serves as a linchpin for the introduction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine atom at the 5-position of the isobenzofuranone ring is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad functional group tolerance, mild reaction conditions, and high yields, making them indispensable tools in modern organic synthesis.
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl halides with organoboron reagents.[5][6] This reaction is particularly useful for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to Pd(0). The choice of ligand is critical; bulky, electron-rich phosphine ligands, such as those of the Buchwald or Fu type, often enhance catalytic activity, especially for less reactive aryl bromides.[6]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[6] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and must be compatible with the functional groups present in the substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly employed. Water is necessary for the dissolution of the inorganic base and plays a role in the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
| Step | Procedure | Notes |
| 1. | To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv). | Ensure all glassware is dry and the reaction is set up under an inert atmosphere (Argon or Nitrogen). |
| 2. | Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the flask. | The catalyst loading can be adjusted based on the reactivity of the substrates. |
| 3. | Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). | Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst. |
| 4. | Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. | Reaction times can vary from a few hours to overnight. |
| 5. | Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. | |
| 6. | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | |
| 7. | Purify the crude product by column chromatography on silica gel. | The choice of eluent will depend on the polarity of the product. |
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[7][8] These products are versatile intermediates that can undergo further transformations, such as cyclization reactions to form fused heterocycles.[9]
Causality of Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free variants have also been developed to avoid potential issues with copper, such as the homocoupling of alkynes (Glaser coupling).[7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Aprotic polar solvents like DMF, THF, or acetonitrile are commonly used.
Experimental Protocol: Sonogashira Coupling
| Step | Procedure | Notes |
| 1. | To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv). | |
| 2. | Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) iodide (1-3 mol%). | |
| 3. | Add the degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv). | |
| 4. | Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion, monitoring by TLC or LC-MS. | |
| 5. | Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate). | |
| 6. | Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. | |
| 7. | Purify the product by column chromatography. |
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[3][10][11] This reaction provides access to a wide range of arylamine derivatives, which are prevalent in pharmaceuticals and agrochemicals.
Causality of Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of palladium precatalyst and, most importantly, the phosphine ligand. Sterically hindered and electron-rich ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most commonly used base, although others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be employed.[10]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Experimental Protocol: Buchwald-Hartwig Amination
| Step | Procedure | Notes |
| 1. | In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to a dry Schlenk flask. | The order of addition can be crucial. It is often beneficial to pre-form the active catalyst by stirring the palladium source and ligand in the solvent for a short period. |
| 2. | Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv). | |
| 3. | Add the anhydrous, degassed solvent (e.g., toluene). | |
| 4. | Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS). | |
| 5. | Cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent. | |
| 6. | Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. | |
| 7. | Purify the product by column chromatography. |
Further Transformations: Beyond Cross-Coupling
While cross-coupling reactions are a primary application, the functionality of this compound allows for other strategic transformations.
The aryl bromide can undergo halogen-metal exchange with a strong organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures to generate a highly reactive aryllithium species.[12][13] This intermediate can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce a wide range of functional groups at the 5-position.
Causality of Experimental Choices:
-
Organolithium Reagent: n-Butyllithium is commonly used, but tert-butyllithium can sometimes be more effective for sterically hindered substrates. The stoichiometry is critical; at least one equivalent is needed for the halogen-metal exchange, and additional equivalents may be required if other acidic protons are present in the molecule.
-
Temperature: These reactions are typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the attack of the organolithium reagent on the lactone carbonyl.
-
Electrophile: The choice of electrophile determines the functional group that is introduced.
Experimental Protocol: Lithiation-Bromine Exchange and Electrophilic Quench
| Step | Procedure | Notes |
| 1. | To a solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere at -78 °C, add the organolithium reagent (e.g., n-BuLi, 1.1 equiv) dropwise. | Maintain the temperature at -78 °C throughout the addition. |
| 2. | Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for complete halogen-metal exchange. | |
| 3. | Add a solution of the desired electrophile (1.2-2.0 equiv) in anhydrous THF dropwise at -78 °C. | |
| 4. | After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS). | |
| 5. | Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with an organic solvent. | |
| 6. | Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. | |
| 7. | Purify the product by column chromatography. |
The isobenzofuranone scaffold can undergo nucleophilic attack at the carbonyl carbon, leading to ring-opening of the lactone. This provides access to ortho-substituted benzoic acid derivatives, which are themselves valuable synthetic intermediates. Strong nucleophiles such as organometallic reagents (Grignard or organolithium reagents) or reducing agents (e.g., LiAlH₄) can effect this transformation.
Causality of Experimental Choices:
-
Nucleophile: The choice of nucleophile determines the nature of the ring-opened product. For example, reaction with a Grignard reagent will introduce an alkyl or aryl group and form a tertiary alcohol after workup, while reduction with LiAlH₄ will yield a diol.
-
Reaction Conditions: These reactions are typically carried out in anhydrous ethereal solvents (e.g., THF, diethyl ether) at low to ambient temperatures.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Key synthetic transformations of this compound.
Application in the Synthesis of Mycophenolic Acid Analogues: A Conceptual Framework
Mycophenolic acid (MPA) is a potent immunosuppressant that features a highly substituted phthalide core.[1][14] The synthesis of MPA and its analogues provides a compelling case study for the strategic use of functionalized phthalides. While this compound is not a direct precursor to MPA, its application in the synthesis of novel MPA analogues can be readily envisioned.
Caption: Conceptual workflow for the synthesis of MPA analogues.
By employing the cross-coupling methodologies detailed above, a variety of side chains, including those mimicking the hexenoic acid chain of MPA, can be installed at the 5-position. Subsequent functionalization, for example, at the C-3 position via enolate chemistry, would allow for the rapid generation of a library of novel MPA analogues for biological evaluation. This approach highlights the power of this compound as a scaffold for diversity-oriented synthesis in drug discovery programs.
Conclusion
This compound is a highly versatile and strategically valuable building block for the synthesis of complex organic molecules. Its utility is anchored in the synthetic accessibility of the aryl bromide to a wide range of robust and high-yielding palladium-catalyzed cross-coupling reactions, as well as other key transformations such as lithiation-bromine exchange and lactone ring-opening. The protocols and conceptual frameworks presented in this application note are designed to provide researchers with the foundational knowledge and practical guidance to effectively incorporate this building block into their synthetic strategies, accelerating the discovery and development of novel chemical entities.
References
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. Synthesis and modeling studies with monocyclic analogues of mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzo-fused O-Heterocycle synthesis [organic-chemistry.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ias.ac.in [ias.ac.in]
- 13. mdpi.com [mdpi.com]
- 14. Design and Synthesis of Mycophenolic Acid Analogues for Osteosarcoma Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 5-Bromo-4-methylisobenzofuran-1(3H)-one Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Isobenzofuran-1(3H)-one Scaffold - A Privileged Motif in Medicinal Chemistry
The isobenzofuran-1(3H)-one, or phthalide, core is a recurring structural motif in a multitude of natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[1] Derivatives of this scaffold have demonstrated potential as antioxidant, antifungal, anti-platelet, and anticonvulsant agents.[1][2] Furthermore, recent studies have highlighted their promise in oncology and as neuroprotective and antidepressant agents, underscoring the therapeutic potential of this versatile chemical framework.[1][3][4]
5-Bromo-4-methylisobenzofuran-1(3H)-one is a key starting material for the synthesis of novel derivatives. The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical functionalities and the exploration of a vast chemical space. This guide provides detailed, field-proven protocols for the derivatization of this compound, with a focus on explaining the rationale behind experimental choices to ensure reproducible and successful outcomes.
Core Derivatization Strategies: A Workflow Overview
The strategic functionalization of this compound primarily relies on palladium-catalyzed cross-coupling reactions. The following diagram illustrates the key synthetic pathways discussed in this guide.
Caption: Key derivatization pathways for this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl and Heteroaryl Derivatives
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls.[5] It involves the reaction of an organoboron species with an organic halide in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) can be reduced in situ. The choice of catalyst can influence reaction efficiency and scope. For this substrate, a catalyst system known for its effectiveness with aryl bromides is recommended.
-
Base: A base is crucial for the activation of the organoboron reagent and to facilitate the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can depend on the lability of functional groups on the coupling partners.
-
Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often optimal.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Data and Validation:
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 4-Methyl-5-phenylisobenzofuran-1(3H)-one | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4-methylisobenzofuran-1(3H)-one | 80-90 |
| 3 | Pyridin-3-ylboronic acid | 4-Methyl-5-(pyridin-3-yl)isobenzofuran-1(3H)-one | 70-85 |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][6] This reaction allows for the synthesis of a wide range of arylamines from aryl halides and primary or secondary amines.
Causality Behind Experimental Choices:
-
Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition. A common palladium precursor is Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent side reactions.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.02-0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification and Characterization: Dry the organic layer, concentrate, and purify by column chromatography. Characterize the product by NMR and HRMS.
Expected Data and Validation:
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Morpholine | 4-Methyl-5-(morpholino)isobenzofuran-1(3H)-one | 80-90 |
| 2 | Aniline | 4-Methyl-5-(phenylamino)isobenzofuran-1(3H)-one | 75-85 |
| 3 | Benzylamine | 5-(Benzylamino)-4-methylisobenzofuran-1(3H)-one | 70-80 |
Protocol 3: Sonogashira Coupling for the Synthesis of Alkynyl Derivatives
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Causality Behind Experimental Choices:
-
Catalysts: This reaction typically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to activate the aryl bromide and a copper(I) salt (e.g., CuI) to facilitate the reaction with the alkyne.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
Solvent: Aprotic polar solvents like THF or DMF are commonly used.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) iodide (CuI, 0.06 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv.) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Monitoring and Work-up: Monitor by TLC. Upon completion, filter the reaction mixture through Celite, wash with ethyl acetate, and concentrate the filtrate.
-
Purification and Characterization: Purify the residue by column chromatography to obtain the desired alkynyl derivative. Characterize by NMR, IR (for the C≡C stretch), and HRMS.
Expected Data and Validation:
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 4-Methyl-5-(phenylethynyl)isobenzofuran-1(3H)-one | 85-95 |
| 2 | Trimethylsilylacetylene | 4-Methyl-5-((trimethylsilyl)ethynyl)isobenzofuran-1(3H)-one | 90-98 |
| 3 | 1-Hexyne | 5-(Hex-1-yn-1-yl)-4-methylisobenzofuran-1(3H)-one | 75-85 |
Protocol 4: Palladium-Catalyzed Cyanation
The introduction of a nitrile group opens up a wide range of further chemical transformations. Palladium-catalyzed cyanation of aryl bromides is a common method to achieve this.
Causality Behind Experimental Choices:
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over more toxic cyanide salts like KCN or NaCN due to its lower toxicity and better compatibility with some functional groups.
-
Catalyst System: A palladium catalyst, often in conjunction with a phosphine ligand, is used. Pd₂(dba)₃ with a ligand like dppf is a common choice.
-
Solvent: A polar aprotic solvent such as DMF or DMAc is typically used.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add zinc cyanide (Zn(CN)₂, 0.6 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), and the ligand (e.g., dppf, 0.02 equiv.) to a dry reaction vessel.
-
Reagent and Solvent Addition: Add this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., DMF).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed.
-
Monitoring and Work-up: Monitor by TLC or LC-MS. After completion, cool the reaction, dilute with ethyl acetate, and wash with aqueous ammonia and brine.
-
Purification and Characterization: Dry the organic layer, concentrate, and purify by column chromatography. Characterize the product by NMR, IR (for the C≡N stretch), and HRMS.
Expected Data and Validation:
| Entry | Cyanide Source | Product | Expected Yield (%) |
| 1 | Zn(CN)₂ | 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile | 70-85 |
From Synthesis to Application: A Logical Progression
The derivatization of this compound is the first step in a logical progression toward the discovery of new bioactive compounds or functional materials.
References
- 1. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Purifying 5-Bromo-4-methylisobenzofuran-1(3H)-one: A Guide for Researchers
This document provides detailed application notes and protocols for the purification of 5-Bromo-4-methylisobenzofuran-1(3H)-one, a key intermediate in various synthetic pathways. The protocols outlined herein are designed to be adaptable and are grounded in the fundamental principles of separation science to ensure researchers, scientists, and drug development professionals can achieve high purity of the target compound.
Introduction: Understanding the Purification Challenge
This compound, a substituted phthalide, is a solid at room temperature with a molecular weight of 227.05 g/mol .[1] Its purification is critical to ensure the integrity of subsequent reactions and the quality of the final products. The choice of purification strategy is intrinsically linked to the synthetic route employed for its preparation, as this dictates the likely impurities.
Common synthetic routes to this compound may involve the bromination of 4-methylisobenzofuran-1(3H)-one or the cyclization of precursors like 3-bromo-2-methylbenzyl alcohol or 4-bromo-2,3-dimethylbenzoic acid.[2] Consequently, crude reaction mixtures may contain a variety of impurities, including:
-
Unreacted Starting Materials: Such as 3-bromo-2-methylbenzyl alcohol or 4-bromo-2,3-dimethylbenzoic acid.
-
Reagents and Catalysts: Including residual bromine, palladium catalysts, or organic bases.
-
Byproducts: Arising from side reactions, such as over-brominated species or isomers.
This guide will focus on two primary, robust, and widely applicable purification techniques: Flash Column Chromatography and Recrystallization . The selection of the appropriate method, or a combination of both, will depend on the impurity profile and the desired final purity.
Safety First: Handling Brominated Compounds and Solvents
Before commencing any purification protocol, it is imperative to adhere to strict safety measures. Brominated organic compounds can be hazardous, and the organic solvents used in purification are often flammable and toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[3]
-
Handling Bromine: If residual bromine is suspected in the crude product, handle with extreme caution as it is highly corrosive and toxic.[3]
-
Solvent Handling: Organic solvents should be handled away from ignition sources.[4] Ensure proper storage and disposal of all chemical waste according to institutional guidelines.
Method 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds based on their polarity.[5] For this compound, which is a moderately polar compound, normal-phase chromatography using silica gel is the recommended approach.
Principle of Separation
In normal-phase chromatography, a polar stationary phase (silica gel) is used with a non-polar mobile phase (eluent). Compounds in the mixture are adsorbed onto the silica gel and then desorbed by the mobile phase. Less polar compounds have a weaker interaction with the silica gel and therefore elute faster, while more polar compounds have a stronger interaction and elute slower. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds with different polarities can be effectively separated.
Workflow for Flash Chromatography
Caption: Workflow for Flash Chromatography Purification.
Detailed Protocol for Flash Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Solvents: Hexanes (or heptane), Ethyl acetate, Dichloromethane (DCM)
-
Glass column with stopcock
-
TLC plates (silica gel coated)
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Procedure:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems to find an eluent that gives the target compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v).[6]
-
Visualize the spots under UV light. The target compound and impurities should be well-separated.
-
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a solvent that is slightly more polar than the eluent if necessary, but ideally in the eluent itself.[7] Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a more polar solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using a pump or air line to force the solvent through the column at a steady rate.
-
Begin collecting fractions in test tubes or flasks.
-
If a gradient elution is required (as determined by the complexity of the impurity profile on the TLC), gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
-
Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Flash Chromatography
| Problem | Possible Cause | Solution |
| Compound won't elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Compound elutes too quickly | Eluent is too polar. | Use a less polar eluent system. |
| Poor separation (streaking or overlapping bands) | Column overloaded; sample loaded in too much or too polar a solvent. | Use a larger column or less sample. Load the sample in a minimal amount of the least polar solvent possible.[7] |
| Compound decomposes on silica | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by adding a small amount of triethylamine (1-3%) to the eluent.[6] |
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[8] It is particularly effective for removing small amounts of impurities from a relatively crude product.
Principle of Recrystallization
The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] The impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble at all temperatures (and can be removed by hot filtration).
Workflow for Recrystallization
Caption: Workflow for Recrystallization Purification.
Detailed Protocol for Recrystallization
Materials:
-
Crude this compound
-
Various solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Step-by-Step Procedure:
-
Solvent Selection:
-
Place a small amount of the crude compound in several test tubes.
-
Add a small amount of a different solvent to each test tube.
-
Observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature.
-
Heat the test tubes. The compound should dissolve completely in the hot solvent.
-
Allow the solutions to cool to room temperature and then in an ice bath. Abundant crystal formation should be observed.
-
Commonly successful solvent systems for aromatic compounds include ethanol/water, ethyl acetate/hexanes, or toluene.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate with stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.[8]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[8]
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a watch glass or drying dish and dry them in a desiccator or a vacuum oven until a constant weight is achieved.
-
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form on cooling | Too much solvent was used; the solution is not saturated. | Reheat the solution to evaporate some of the solvent and then allow it to cool again. |
| Oiling out (compound separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound; the compound is too soluble in the solvent. | Reheat the solution to dissolve the oil, add more solvent, and cool again. Alternatively, choose a different solvent with a lower boiling point. |
| Low recovery of purified product | Too much solvent was used; the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled before filtration. |
| Product is still impure | The cooling was too rapid, trapping impurities; the incorrect solvent was chosen. | Redissolve the crystals in fresh hot solvent and cool more slowly. Re-evaluate the solvent choice. |
Purity Assessment
After purification, the purity of this compound should be assessed using appropriate analytical techniques, such as:
-
Thin-Layer Chromatography (TLC): A single spot should be observed.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity determination.
By following these detailed protocols and understanding the principles behind them, researchers can confidently and efficiently purify this compound to a high degree of purity, ensuring the success of their subsequent research and development endeavors.
References
- 1. This compound | C9H7BrO2 | CID 59568711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. 5-Bromo-4-fluoro-3-hydroxy-7-methylisobenzofuran-1(3H)-one CAS#: 3040072-21-4 [m.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
The Isobenzofuranone Scaffold: 5-Bromo-4-methylisobenzofuran-1(3H)-one as a Putative Chemical Probe for Glycosidase Activity
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of the Isobenzofuranone Core
The isobenzofuranone framework, a recurring motif in natural products and synthetic compounds, has consistently demonstrated a diverse range of biological activities.[1] These activities span from antiproliferative and cytotoxic effects against cancer cell lines to antimicrobial and antioxidant properties.[1][2] Notably, several isobenzofuranone derivatives have been identified as potent enzyme inhibitors, targeting enzymes such as α-glucosidase, tyrosinase, and various kinases.[3] This established precedent of the isobenzofuranone scaffold as a biologically active entity provides a strong rationale for the exploration of novel derivatives as chemical probes to investigate cellular pathways and identify new therapeutic targets.
This application note puts forth a hypothetical framework for the utilization of 5-Bromo-4-methylisobenzofuran-1(3H)-one as a chemical probe. While direct experimental data for this specific compound as a probe is not yet established, its structural features, common to other bioactive isobenzofuranones, suggest its potential as an inhibitor of glycosidase enzymes. We will therefore outline detailed protocols for its characterization as an enzyme inhibitor and its application in target identification and validation, grounded in the established bioactivities of the isobenzofuranone class.
Physicochemical Properties of this compound
A foundational understanding of the probe's characteristics is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO₂ | --INVALID-LINK--[4] |
| Molecular Weight | 227.05 g/mol | --INVALID-LINK--[4] |
| XLogP3 | 2.4 | --INVALID-LINK--[4] |
| CAS Number | 1255206-67-7 | --INVALID-LINK--[4] |
Hypothetical Application: Probing Glycosidase Activity
Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Their dysregulation is implicated in a variety of diseases, including diabetes, lysosomal storage disorders, and cancer, making them attractive targets for therapeutic intervention. Given that some isobenzofuranones have shown inhibitory activity against α-glucosidase, we propose this compound as a potential probe for this enzyme class.[3]
Part 1: In Vitro Characterization of Enzyme Inhibition
The initial step in validating a chemical probe is to quantify its inhibitory activity and selectivity against its putative target.
Experimental Protocol: In Vitro Glycosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target glycosidase (e.g., α-glucosidase from Saccharomyces cerevisiae).
Materials:
-
Target glycosidase enzyme
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.8)
-
Stop solution (e.g., 0.1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a solution of the glycosidase enzyme in assay buffer at a concentration that yields a linear reaction rate.
-
Prepare a solution of pNPG in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each concentration of the test compound.
-
Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme).
-
Add 20 µL of the enzyme solution to each well (except the negative control) and incubate for 10 minutes at 37°C.
-
-
Initiate Reaction:
-
Add 20 µL of the pNPG substrate solution to all wells to start the reaction.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Hypothetical Selectivity Data:
To be a useful chemical probe, the compound should exhibit selectivity for its target enzyme over other related enzymes.
| Enzyme | Hypothetical IC₅₀ (µM) |
| α-Glucosidase | 5.2 |
| β-Glucosidase | > 100 |
| α-Mannosidase | 85.7 |
| Neuraminidase | > 100 |
Part 2: Target Identification and Validation using an Affinity-Based Probe
To definitively identify the cellular targets of this compound, a derivative of the probe can be synthesized with a tag for affinity purification, such as biotin. This allows for the capture and subsequent identification of interacting proteins from a complex biological sample like a cell lysate.
Experimental Workflow: Affinity Pull-Down Assay
Protocol: Target Pull-Down with a Biotinylated Probe
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a biotin moiety. The attachment point of the linker should be chosen to minimize disruption of the core pharmacophore responsible for target binding.
-
Cell Culture and Lysis:
-
Culture cells of interest (e.g., a human cancer cell line known to express various glycosidases) to a suitable density.
-
Harvest the cells and prepare a cell lysate using a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Incubation with Probe:
-
Incubate the clarified cell lysate with the biotinylated probe at a predetermined concentration for a specified time (e.g., 1-4 hours) at 4°C with gentle rotation.
-
Include a control incubation with a biotinylated probe that has a scrambled or inactive core structure, as well as a control with no probe.
-
-
Affinity Capture:
-
Add streptavidin-coated magnetic or agarose beads to the lysate-probe mixture and incubate for an additional hour at 4°C.
-
Collect the beads using a magnetic stand or by centrifugation.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer or by competitive elution with free biotin).
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.
-
Perform a Western blot to confirm the presence of a suspected target protein.
-
For unbiased target identification, subject the entire eluate to in-solution or in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
-
Hypothetical Mechanism of Action
The inhibitory action of this compound on a target glycosidase could involve the formation of a covalent or non-covalent interaction within the enzyme's active site. The lactone ring of the isobenzofuranone is susceptible to nucleophilic attack, which could lead to covalent modification of a key catalytic residue.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H7BrO2 | CID 59568711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-methylisobenzofuran-1(3H)-one
Welcome to the technical support center for the synthesis of 5-Bromo-4-methylisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important substituted phthalide. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.
Synthetic Strategy Overview
The synthesis of this compound, a substituted phthalide, typically proceeds through a multi-step sequence. A common and logical approach commences with a commercially available starting material, such as 2,3-dimethylbenzoic acid. The core synthetic transformations involve:
-
Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring.
-
Benzylic Bromination: Selective bromination of one of the methyl groups.
-
Lactonization: Intramolecular cyclization to form the final phthalide ring system.
Each of these steps presents unique challenges that can impact yield, purity, and overall success of the synthesis. This guide will address these challenges systematically.
Caption: General synthetic route to this compound.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Electrophilic Aromatic Bromination of 2,3-Dimethylbenzoic Acid
The initial step of introducing a bromine atom to the aromatic ring of 2,3-dimethylbenzoic acid is crucial for setting the substitution pattern of the final product.
Q1: My electrophilic bromination of 2,3-dimethylbenzoic acid is giving a low yield of the desired 4-bromo isomer. What are the likely causes and how can I improve it?
A1: Low yields in this step often stem from a few key factors:
-
Insufficient Activation of Bromine: Electrophilic aromatic substitution on a benzoic acid derivative can be sluggish due to the deactivating effect of the carboxylic acid group. While the methyl groups are activating, the overall reactivity might be low. Ensure you are using an appropriate brominating system. A common method is using elemental bromine (Br₂) with a Lewis acid catalyst like FeBr₃.
-
Reaction Conditions: The reaction temperature and time are critical. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to side reactions. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Steric Hindrance: The two methyl groups can sterically hinder the approach of the electrophile. The desired 4-position is the most likely site for substitution due to the directing effects of the ortho- and meta- methyl groups. However, other isomers might form in small amounts.
-
Moisture: Lewis acid catalysts are sensitive to moisture. Ensure all your glassware is dry and use anhydrous solvents to prevent deactivation of the catalyst.
Troubleshooting Table: Electrophilic Bromination
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Ineffective brominating agent or catalyst deactivation. | Use a fresh, potent brominating agent (e.g., Br₂/FeBr₃). Ensure anhydrous conditions. |
| Formation of Multiple Isomers | Suboptimal reaction temperature or catalyst. | Optimize the reaction temperature, starting at a lower temperature and gradually increasing it. |
| Reaction Stalls | Insufficient catalyst or deactivation. | Add the catalyst in portions. Ensure the starting material is fully dissolved. |
Q2: I am observing multiple spots on my TLC plate after the bromination reaction. How can I identify the desired product and what are the likely side products?
A2: The formation of multiple products is a common challenge. The major product should be the 4-bromo-2,3-dimethylbenzoic acid. Likely side products include:
-
Dibrominated products: Over-bromination can occur if the reaction is left for too long or if an excess of the brominating agent is used.
-
Other positional isomers: While less likely due to the directing effects of the substituents, small amounts of other bromo-isomers might be present.
-
Unreacted starting material: If the reaction has not gone to completion.
To identify the desired product, you can use a co-spot on the TLC plate with the starting material. The product spot should have a different Rf value. For definitive identification, purification of a small amount of the major product by column chromatography followed by characterization using ¹H NMR and Mass Spectrometry is recommended.
Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)
This step involves the selective bromination of one of the benzylic methyl groups. The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) and a radical initiator, is the method of choice.[1][2][3]
Q3: My Wohl-Ziegler bromination of 4-bromo-2,3-dimethylbenzoic acid is resulting in a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?
A3: Achieving mono-selectivity in benzylic bromination can be challenging. Here are the key parameters to control:
-
Stoichiometry of NBS: Use a stoichiometric amount (1.0 to 1.1 equivalents) of NBS. An excess of NBS will significantly increase the formation of the di-brominated side product. It is crucial to use freshly recrystallized NBS as impurities can affect the reaction.[4]
-
Radical Initiator: A small amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is required. The amount should be catalytic (typically 1-5 mol%).
-
Solvent: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used.[5] However, due to toxicity and environmental concerns, alternatives like acetonitrile or chlorobenzene can be employed. The solvent should be anhydrous.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or ¹H NMR. The reaction is typically rapid once initiated. Over-running the reaction will lead to over-bromination. The disappearance of the starting material and the appearance of the mono-brominated product should be tracked.
Q4: The Wohl-Ziegler reaction is not initiating. What could be the problem?
A4: Failure to initiate is usually due to:
-
Inactive Initiator: The radical initiator may have decomposed. Use a fresh batch of initiator.
-
Presence of Inhibitors: Radical reactions are sensitive to inhibitors. Ensure your starting material and solvent are pure and free from radical scavengers.
-
Insufficient Light/Heat: If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity. For thermal initiation, make sure the reaction temperature is sufficient to cause homolysis of the initiator.
References
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 4-Methylisobenzofuran-1(3H)-one
Welcome to the technical support center for synthetic organic chemistry applications. This guide provides in-depth troubleshooting for the selective bromination of 4-methylisobenzofuran-1(3H)-one. As researchers and drug development professionals, achieving high selectivity and yield is paramount. This document moves beyond simple protocols to explain the causal mechanisms behind common side reactions and provides field-proven strategies to mitigate them, ensuring the integrity and success of your synthesis.
Section 1: Understanding the Core Reaction and Competing Pathways
The primary objective is the selective free-radical bromination of the benzylic methyl group on the 4-methylisobenzofuran-1(3H)-one scaffold. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or photochemical initiation (hν).[1][2]
The reaction proceeds via a free-radical chain mechanism.[3] An initiator generates a bromine radical (Br•), which selectively abstracts a hydrogen atom from the weakest C-H bond in the molecule.[4] In this case, the benzylic hydrogens of the 4-methyl group are targeted due to the resonance stabilization of the resulting benzylic radical.[5] This radical then reacts with a bromine source to yield the desired product.
However, the substrate possesses multiple reactive sites, leading to several potential side reactions that can complicate the synthesis and purification process. Understanding these competing pathways is the first step toward effective troubleshooting.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 4. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Isobenzofuranone Synthesis
Welcome to the technical support center for isobenzofuranone synthesis. Isobenzofuranones, also known as phthalides, are a vital class of lactones that form the structural core of numerous natural products and pharmacologically active molecules.[1][2][3] Their synthesis is a cornerstone of medicinal and synthetic chemistry, yet it presents unique challenges that can impact yield, purity, and selectivity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in isobenzofuranone synthesis. Each issue is analyzed from a mechanistic perspective to provide robust, field-proven solutions.
Issue 1: Low Yields due to Aldehyde Self-Condensation
Question: I'm synthesizing a 3-substituted isobenzofuranone from 2-formylbenzoic acid and an aliphatic aldehyde, but my yields are consistently low, and purification is complicated by a sticky byproduct. What's happening and how can I fix it?
Answer: This is a classic case of acid-catalyzed self-condensation of your aliphatic aldehyde.[4] The inherent acidity of 2-formylbenzoic acid can promote this side reaction, consuming your starting material and reducing the yield of the desired phthalide. This is especially problematic with unactivated aliphatic aldehydes.
Causality & Mechanism: The acidic proton from the carboxylic acid group of 2-formylbenzoic acid catalyzes the enolization of the aliphatic aldehyde. This enol then acts as a nucleophile, attacking another molecule of the aldehyde in an aldol condensation pathway.
Recommended Solutions:
-
Addition of a Mild Base: To counteract the acidity of the starting material, the addition of a mild, non-nucleophilic base is highly effective. For instance, adding 0.5 equivalents of potassium carbonate (K₂CO₃) has been demonstrated to significantly improve the yield of the target isobenzofuranone by neutralizing the acid catalyst responsible for the self-condensation.[4]
-
Temperature Control: Higher reaction temperatures can accelerate the rate of the undesired self-condensation. Carefully controlling and, if necessary, lowering the reaction temperature can favor the desired product pathway.
-
Slow Addition of Aldehyde: Instead of adding all reagents at once, consider the slow addition of the aliphatic aldehyde to the reaction mixture. This maintains a low instantaneous concentration of the aldehyde, minimizing its opportunity to react with itself.
Troubleshooting Data: Impact of Base Additive
| Condition | Key Parameter | Observation | Rationale |
| Standard | No base added | Low yield of isobenzofuranone, significant aldehyde self-condensation byproducts. | 2-formylbenzoic acid catalyzes the undesired side reaction. |
| Optimized | 0.5 eq. K₂CO₃ added | Increased yield of isobenzofuranone, minimized side products.[4] | The mild base neutralizes the acid, inhibiting the self-condensation pathway. |
Diagram: Desired vs. Side Reaction Pathways
Caption: Desired reaction pathway vs. the competing acid-catalyzed aldehyde self-condensation.
Issue 2: Over-reduction to Diol Byproduct
Question: I am trying to synthesize an isobenzofuranone by reducing a phthalic anhydride or diester (e.g., diethyl phthalate) with DIBAL-H, but I'm isolating a large amount of the corresponding diol. How can I improve the selectivity for the desired lactone?
Answer: Over-reduction is a common challenge when using powerful hydride-based reducing agents like Diisobutylaluminium hydride (DIBAL-H). The desired isobenzofuranone (a lactone) is an intermediate in the reduction of the ester to the diol. Using an excess of the reducing agent, or running the reaction at elevated temperatures, will push the reaction past the lactone stage to the fully reduced diol.[4]
Causality & Mechanism: DIBAL-H will reduce both ester groups of a phthalate. The first reduction and cyclization forms the lactone. If sufficient DIBAL-H is still present and the temperature is high enough, it will then reduce the lactone to the diol.
Recommended Solutions:
-
Stoichiometric Control: Carefully control the equivalents of DIBAL-H. You must use just enough to achieve the initial reduction without having a significant excess that will promote the second reduction.
-
Low-Temperature Reaction: This is critical. Perform the reaction at a low temperature (e.g., -30°C or even -78°C) and maintain this temperature during the slow addition of DIBAL-H.[4] Low temperatures decrease the rate of the second reduction step more significantly than the first, allowing the intermediate lactone to be isolated.
Troubleshooting Data: Effect of DIBAL-H Stoichiometry
| Equivalents of DIBAL-H | Approx. Isobenzofuranone Yield | Approx. Diol Byproduct Yield |
| 2.5 | ~68% | ~10% |
| 3.0 | ~30% | ~60% |
| Data is illustrative and based on trends observed in selective reductions.[4] |
As the data clearly shows, even a small increase in the equivalents of the reducing agent can dramatically shift the product distribution away from the desired isobenzofuranone.[4]
Issue 3: Competing Formation of Isoindolinone Byproduct
Question: When reacting 2-formylbenzoic acid with a primary amine, I am getting a significant amount of an isoindolinone instead of the 3-amino-isobenzofuranone I expected. How can I control the chemoselectivity of this reaction?
Answer: This is a well-known competition between reaction pathways. 2-formylbenzoic acid exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide. The primary amine can either react with the aldehyde group to form an imine, which cyclizes to the isoindolinone, or it can displace the hydroxyl group of the lactol tautomer to form the desired 3-amino-isobenzofuranone.[4] The reaction conditions, particularly the catalyst and temperature, often dictate which product is favored.[4][5]
Recommended Solutions:
-
Milder Reaction Conditions: Elevated temperatures can favor the formation of the thermodynamically stable isoindolinone. Employing milder reaction conditions may favor the kinetic product, the isobenzofuranone.
-
Catalyst Choice: The choice of catalyst can steer the reaction. While some acid catalysts might promote isoindolinone formation, base-promoted reactions under different conditions may favor the isobenzofuranone.[5] For example, a cascade reaction of 2-acylbenzoic acids with isatoic anhydrides can be steered towards isobenzofuranones using Na₂CO₃, whereas an acid like p-toluenesulfonic acid promotes the formation of a different heterocyclic system.[5]
-
Protecting Groups: If isoindolinone formation is persistent, consider an alternative synthetic route that avoids the direct condensation, or use a protecting group for the amine if compatible with the overall strategy.
Diagram: Competing Reaction Pathways
Caption: Competing pathways for the reaction of 2-formylbenzoic acid with a primary amine.
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic systems used for isobenzofuranone synthesis and how do I choose?
There are several powerful catalytic systems, and the best choice depends on your starting materials and desired product structure.
-
Palladium-Catalysis: Highly versatile, especially for cross-coupling reactions to build the isobenzofuranone core or functionalize it.[6] Sonogashira coupling of o-halophenols with terminal alkynes followed by cyclization is a common and robust method.[7][8]
-
Rhodium-Catalysis: Rhodium(III)-catalyzed C-H activation and annulation reactions are powerful for synthesizing complex isobenzofuranone derivatives from simple benzoic acids.[6]
-
Copper-Catalysis: Copper catalysts, often CuI, are excellent for domino reactions, such as the cyanation of o-bromobenzyl alcohols followed by in-situ cyclization, which can be performed in green solvents like water.[9]
-
Organocatalysis: Methods using aryl iodine catalysts with an oxidant like mCPBA can achieve divergent synthesis of isobenzofuranones from 2-alkenyl benzoic acids under mild, metal-free conditions.[1]
Q2: How critical is solvent choice in optimizing my reaction?
Solvent choice is extremely important as it affects solubility, reaction rate, and sometimes even the reaction pathway. While common solvents like toluene, DCE, and CH₂Cl₂ are widely used, modern methods are exploring greener alternatives.[4][7] For instance, a domino one-pot synthesis using copper catalysis has been successfully carried out using water as the sole solvent, which simplifies workup and reduces environmental impact.[9] Deep eutectic solvents have also been employed for certain multi-component reactions leading to benzofuran scaffolds.[8] Always ensure your reagents are soluble and the solvent is anhydrous and degassed, especially for transition metal-catalyzed reactions.[7]
Q3: My reaction is sluggish or fails to go to completion. What should I check first?
For transition metal-catalyzed reactions, catalyst deactivation is a primary suspect.
-
Atmosphere: Ensure your reaction is under a completely inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate palladium and copper catalysts.[7]
-
Reagent Purity: Impurities in starting materials or solvents (especially water or oxygen) can poison the catalyst. Use anhydrous solvents and degas the reaction mixture thoroughly (e.g., via freeze-pump-thaw cycles).[7]
-
Ligand Choice: The ligand can stabilize the metal center. If your reaction is failing, consider if a different ligand might be more suitable for the specific transformation.
-
Temperature: While higher temperatures can sometimes drive a reaction to completion, they can also cause catalyst decomposition or promote side reactions. A careful temperature screen is often necessary.
Diagram: General Troubleshooting Workflow for Low Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one | 7472-96-0 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis Using Water as the Green Solvent [organic-chemistry.org]
Troubleshooting Guide: Purification of 5-Bromo-4-methylisobenzofuran-1(3H)-one
Answering the call of researchers, scientists, and drug development professionals, this technical support center provides a specialized resource for troubleshooting the purification of 5-Bromo-4-methylisobenzofuran-1(3H)-one. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you navigate the common and complex challenges encountered during the purification of this important chemical intermediate.
This guide is structured as an interactive troubleshooting hub. Instead of a rigid manual, you will find a series of questions that mirror the real-world problems you might face at the bench. Each answer provides not just a solution, but a detailed explanation of the underlying chemical principles, empowering you to make informed decisions in your work.
This section addresses specific, common issues encountered during the purification process. Each entry is designed to help you diagnose the problem, understand its cause, and implement a robust solution.
Q1: My final product has a persistent yellow or brownish tint after initial purification. What is the likely cause and how can I obtain a pure white solid?
Expert Analysis: A persistent off-white or yellow color in brominated aromatic compounds like this phthalide is a frequent issue. The color typically originates from one of two sources: residual elemental bromine (Br₂) left over from the synthesis, or the presence of minor, highly conjugated impurities.[1][2] Elemental bromine, even at trace levels, can impart a significant yellow-brown color. Additionally, side-reactions during synthesis can generate colored byproducts that are not easily removed by a single purification method.
Recommended Solutions:
-
Aqueous Wash with a Reducing Agent: Before concentrating your organic extract, perform a wash with a mild reducing agent to quench any residual bromine.
-
Protocol: Wash the organic layer containing your crude product with a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). Continue washing until the organic layer is colorless. Follow with a brine wash to remove excess water and water-soluble salts.
-
-
Recrystallization with Activated Carbon: If the color persists after a reductive wash, it is likely due to organic impurities. Recrystallization using activated carbon is a highly effective method for removing colored contaminants.
-
Detailed Protocol: Decolorizing Recrystallization
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. See the table below for suggestions. A mixed solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) often provides the best results.
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Dissolution: In an appropriately sized flask, add the minimum amount of hot solvent to the crude, colored product to fully dissolve it.
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Charcoal Addition: Allow the solution to cool slightly (to prevent flash boiling) and add a small amount of activated carbon (typically 1-2% by weight of your compound).
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Hot Filtration: Bring the mixture back to a gentle boil for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
-
Table 1: Recommended Solvents for Recrystallization
-
| Solvent/System | Rationale & Comments |
| Ethanol or Isopropanol | Good general-purpose solvent for moderately polar compounds. |
| Ethyl Acetate / Hexanes | A versatile mixed-solvent system. Dissolve in hot ethyl acetate and add hexanes dropwise until turbidity appears, then allow to cool. |
| Toluene | Effective for aromatic compounds; allows for high-temperature dissolution. |
| Dichloromethane / Hexanes | Good for compounds that are very soluble in chlorinated solvents. |
Q2: My TLC analysis shows a persistent impurity with an Rf value very close to my product. How can I achieve baseline separation?
Expert Analysis: Co-eluting impurities are often isomers or structurally similar byproducts from the synthesis. For phthalides, this could include regioisomers from the bromination step or unreacted starting materials.[3][4][5] Standard column chromatography may fail if the eluent system is not optimized, as the polarity difference between the product and the impurity is minimal.
Recommended Solution: Optimized Flash Column Chromatography
Achieving separation of closely running spots requires a systematic and patient approach to flash column chromatography. The key is to increase the resolution of your column by optimizing the stationary and mobile phases.[6][7][8]
dot
Caption: Workflow for Optimized Flash Chromatography.
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Detailed Protocol: High-Resolution Flash Chromatography
-
Solvent System Optimization: The goal is to find a solvent system where your product has an Rf of ~0.25-0.35 and the impurity is visibly separate. Test various binary solvent systems (see table below). Sometimes, adding a third solvent in a small percentage (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic ones) can drastically alter selectivity.
-
Column Preparation: Use a higher grade of silica gel (e.g., 230-400 mesh) for better resolution. Pack a long, thin column rather than a short, wide one, as this increases the number of theoretical plates. A column height-to-diameter ratio of at least 10:1 is recommended.
-
Loading: For difficult separations, use dry loading. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution: Run the column with the optimized, weaker eluent system. Use a slower flow rate than you normally would. Collect many small fractions.
-
Analysis: Meticulously analyze the collected fractions by TLC. Combine only the fractions that show a single, pure spot for your desired product.
-
Table 2: Suggested Eluent Systems for Column Chromatography
| System (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate (95:5 to 80:20) | Low to Medium | The standard starting point for many organic compounds. |
| Hexane / Dichloromethane (50:50 to 0:100) | Low to Medium | Good for separating less polar compounds. |
| Toluene / Ethyl Acetate (98:2 to 90:10) | Low (Aromatic) | Can offer different selectivity for aromatic compounds compared to aliphatic eluents. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This information is crucial for planning experiments and for analytical characterization.
Table 3: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1255206-67-7 | PubChem[9] |
| Molecular Formula | C₉H₇BrO₂ | PubChem[9] |
| Molecular Weight | 227.05 g/mol | PubChem[9] |
| IUPAC Name | 5-bromo-4-methyl-3H-2-benzofuran-1-one | PubChem[9] |
| Appearance | Typically a white to off-white solid. | General chemical knowledge |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | Manufacturer recommendation[10] |
Q2: What analytical methods are recommended to confirm the purity of the final product?
A combination of techniques is essential for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool to confirm the structure and identify any proton-bearing impurities. The spectrum should show clean signals corresponding to the aromatic and aliphatic protons with correct integration. ¹³C NMR confirms the carbon backbone.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity. A reverse-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water is a good starting point. Purity is determined by the area percentage of the main peak.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]
-
Thin-Layer Chromatography (TLC): A quick and essential tool for monitoring reaction progress and assessing the effectiveness of purification steps.[6][8]
Q3: What are the best practices for storing this compound to prevent degradation?
Due to the presence of a lactone and a bromo-aromatic system, this compound requires specific storage conditions to maintain its integrity.
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Protect from Light: Aromatic bromides can be light-sensitive, potentially leading to discoloration or decomposition. Store in an amber vial or in a dark location.
-
Protect from Moisture: The lactone functional group is susceptible to hydrolysis, especially under acidic or basic conditions. Store in a tightly sealed container with a desiccant.[10][12]
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Inert Atmosphere: To prevent slow oxidation, particularly if trace impurities are present, storing under an inert gas like argon or nitrogen is highly recommended.
-
Low Temperature: For long-term storage, keeping the compound at 2-8°C is advisable to minimize any potential degradation pathways.[10][12]
Visualized Purification Strategy
The following decision tree illustrates a logical workflow for purifying this compound based on the initial assessment of the crude product.
dot
Caption: Decision Tree for Purification Strategy.
References
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0912540B1 - Process for preparing phthalides - Google Patents [patents.google.com]
- 4. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phthalide synthesis [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. This compound | C9H7BrO2 | CID 59568711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. achmem.com [achmem.com]
- 11. Separation of 1-Bromo-3,4,5-trifluorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. chemscene.com [chemscene.com]
stability and degradation of 5-Bromo-4-methylisobenzofuran-1(3H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-4-methylisobenzofuran-1(3H)-one. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound. The information herein is curated to address potential challenges encountered during experimental workflows.
Introduction to this compound
This compound, a member of the phthalide class of compounds, is a valuable intermediate in organic synthesis.[1][2][3] Its structure, featuring a lactone ring fused to a substituted benzene ring, presents specific stability considerations that are crucial for its handling, storage, and application in multi-step syntheses. This guide will explore the potential degradation pathways and provide practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this molecule is the hydrolysis of the lactone ring. Lactones are cyclic esters and are susceptible to cleavage by nucleophiles, particularly hydroxide ions, under basic conditions. Additionally, exposure to strong acids, high temperatures, and UV light may also lead to degradation.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For optimal stability, it is recommended to store this compound in a cool, dry, and dark environment.[4][5] Inert atmosphere storage (e.g., under argon or nitrogen) is also advisable to prevent potential oxidative degradation over extended periods. The compound should be kept in a tightly sealed container to minimize exposure to moisture.
Q3: I am observing a new, more polar spot on my TLC plate after leaving my reaction mixture containing this compound overnight. What could this be?
A3: The appearance of a more polar spot on a TLC plate is a strong indication of hydrolysis of the lactone ring. This would result in the formation of the corresponding carboxylic acid and alcohol (a 2-(hydroxymethyl)benzoic acid derivative), which is significantly more polar than the parent lactone.
Q4: Can the bromine atom on the aromatic ring be a point of instability?
A4: While the carbon-bromine bond on an aromatic ring is generally stable, it can be susceptible to cleavage under certain conditions, such as in the presence of strong reducing agents or in some photochemical reactions. However, for most standard synthetic applications, the lactone functionality is the more significant concern.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Low yield in a reaction where this compound is a starting material, especially when using basic reagents. | Lactone ring hydrolysis. | 1. pH Control: If possible, buffer the reaction mixture to a neutral or slightly acidic pH. 2. Reagent Choice: Opt for non-nucleophilic bases if a base is required. 3. Temperature Control: Run the reaction at the lowest effective temperature to minimize the rate of hydrolysis. 4. Reaction Time: Minimize the reaction time to reduce the exposure of the compound to destabilizing conditions. |
| Appearance of multiple unknown peaks in HPLC analysis after purification or storage. | Multiple degradation pathways (hydrolysis, oxidation, photodecomposition). | 1. Analyze by LC-MS: Identify the mass of the impurities to hypothesize their structures. A mass increase of 18 Da often suggests hydrolysis. 2. Forced Degradation Study: Perform a systematic study (see protocol below) to understand the degradation profile under specific stress conditions (acidic, basic, oxidative, thermal, photolytic). This will help in identifying the source of the impurities. |
| Discoloration of the solid compound upon storage (e.g., turning yellow or brown). | Potential photodecomposition or slow oxidation. | 1. Storage Conditions: Ensure the compound is stored in an amber vial or protected from light.[4] 2. Inert Atmosphere: Store under an inert atmosphere to prevent oxidation. 3. Re-purification: If discoloration is observed, consider re-purifying a small sample by recrystallization or column chromatography before use to ensure the integrity of the starting material. |
Potential Degradation Pathways
The primary degradation pathway for this compound is anticipated to be the hydrolysis of the lactone ring, which can be catalyzed by either acid or base.
Caption: Predicted hydrolytic degradation of this compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to intentionally degrade this compound under various stress conditions. This will help in identifying potential degradation products and understanding the compound's stability profile.
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a thermostatic oven at 60°C for 24 hours. Dissolve a portion of the stressed sample in methanol to a final concentration of 1 mg/mL.
-
Photolytic Degradation: Expose a solid sample of the compound to light in a photostability chamber (ICH Q1B guidelines). Dissolve a portion of the stressed sample in methanol to a final concentration of 1 mg/mL.
-
Control Sample: Dilute 1 mL of the stock solution with 1 mL of methanol.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by HPLC. A typical starting condition would be a C18 column with a gradient elution of water and acetonitrile. Monitor at a wavelength where the parent compound has maximum absorbance.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation of the parent compound.
-
Characterize any significant degradation products using techniques like LC-MS to determine their mass-to-charge ratio and propose their structures.
-
Caption: Workflow for a forced degradation study of this compound.
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO₂ | PubChem[6] |
| Molecular Weight | 227.05 g/mol | PubChem[6] |
| IUPAC Name | 5-bromo-4-methyl-2-benzofuran-1(3H)-one | PubChem[6] |
| CAS Number | 1255206-67-7 | PubChem[6] |
References
- 1. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. achmem.com [achmem.com]
- 5. 64169-34-2|5-Bromoisobenzofuran-1(3H)-one|BLD Pharm [bldpharm.com]
- 6. This compound | C9H7BrO2 | CID 59568711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Impurities in 5-Bromo-4-methylisobenzofuran-1(3H)-one
Welcome to the technical support center for 5-Bromo-4-methylisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis, purification, and handling of this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in my this compound sample?
The primary sources of impurities are typically related to the synthetic route employed. Common impurities can include:
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Unreacted Starting Materials: Such as 3-bromo-2-methylbenzyl alcohol or 4-bromo-2,3-dimethylbenzoic acid.
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Reagents and Byproducts: Residual acids (e.g., trifluoroacetic acid), or byproducts from brominating agents.
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Side-Reaction Products: Formation of isomers, over-brominated species, or products from competing reaction pathways.
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Residual Catalysts: Palladium or other transition metals used in carbonylation or cross-coupling reactions.
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Degradation Products: The lactone ring can be susceptible to hydrolysis under certain pH and temperature conditions.
Q2: My NMR spectrum shows unexpected peaks. How can I begin to identify these unknown impurities?
A systematic approach is crucial. Start by comparing your spectrum to a reference spectrum of pure this compound.
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Analyze the 1H NMR: Look for aromatic signals that don't match the expected substitution pattern, or aliphatic signals that could indicate unreacted starting materials or side products.
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Utilize 2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in the structural elucidation of impurities.[1]
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LC-MS Analysis: Couple this with Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weights of the impurities, which provides significant clues to their identities.[2]
Q3: I suspect residual palladium from my synthesis. What is a quick way to check for and remove it?
Residual palladium is a common issue in cross-coupling and carbonylation reactions.[3]
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Detection: A simple qualitative test is to dissolve a small sample in a suitable solvent and add a solution of 1-(2-pyridylazo)-2-naphthol (PAN). A color change can indicate the presence of palladium. For quantitative analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard method.[4]
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Removal: A straightforward method is to pass a solution of your crude product through a plug of silica gel or celite. For more stubborn cases, washing the organic solution with an aqueous solution of EDTA or using specialized metal scavengers can be effective.[5][6]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter.
Issue 1: Poor Purity Profile Observed by HPLC
You've run an HPLC analysis of your sample, and the chromatogram shows multiple impurity peaks.
Caption: Workflow for troubleshooting HPLC purity issues.
| Symptom | Potential Cause | Suggested Solution & Rationale |
| Broad Peaks | Column degradation or overload. | Solution: Flush the column with a strong solvent or replace it if necessary. Reduce the sample concentration. Rationale: Broad peaks indicate poor separation efficiency, often due to a compromised stationary phase or injecting too much sample.[7] |
| Peak Tailing | Interaction with active sites on the silica gel or secondary retention effects. | Solution: Add a small amount of a competitive agent (e.g., triethylamine for basic impurities) to the mobile phase. Ensure the sample is dissolved in the mobile phase. Rationale: Peak tailing can occur when impurities interact strongly with the column packing material.[8] |
| Shifting Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | Solution: Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control. Rationale: Retention time stability is critical for reliable analysis and is highly dependent on consistent mobile phase and temperature.[9] |
-
Initial Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: Start with a 50:50 (A:B) ratio and ramp up to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Optimization:
-
If peaks are poorly resolved, try a shallower gradient (e.g., increase to 95% B over 30 minutes).
-
If peak tailing is observed for basic impurities, consider using a buffered mobile phase (e.g., ammonium acetate) or a different column chemistry.
-
For acidic impurities, ensure the mobile phase pH is low enough to keep them protonated.
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Issue 2: Suspected Contamination with Starting Materials or Side-Products
Your initial analysis suggests the presence of compounds structurally related to your starting materials or expected side-products.
| Potential Impurity | Source | Identification Signature (NMR/MS) |
| 3-bromo-2-methylbenzyl alcohol | Unreacted starting material | Presence of a benzylic alcohol proton signal (~4.5 ppm in 1H NMR) and a corresponding molecular ion in MS. |
| 4-bromo-2,3-dimethylbenzoic acid | Unreacted starting material | Carboxylic acid proton signal (>10 ppm in 1H NMR) and corresponding molecular ion in MS. |
| Over-brominated product | Non-selective bromination | Additional aromatic signals in the 1H NMR and an M+79/M+81 isotope pattern in the MS corresponding to an additional bromine atom. |
| Isomeric product | Alternative cyclization pathway | A different aromatic substitution pattern in the 1H NMR, which can be confirmed with 2D NMR (NOESY). |
This is a highly effective method for separating structurally similar compounds.
Caption: Workflow for purification by column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a column and allow it to pack under positive pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute your product and any impurities.
-
Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. scielo.br [scielo.br]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. labcompare.com [labcompare.com]
overcoming poor solubility of 5-Bromo-4-methylisobenzofuran-1(3H)-one
Technical Support Center: 5-Bromo-4-methylisobenzofuran-1(3H)-one
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's poor aqueous solubility. Our goal is to provide a logical, step-by-step framework for overcoming these issues, ensuring the integrity of your experiments and the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
The poor aqueous solubility of this compound is a direct result of its molecular structure. Key physicochemical properties contribute to its hydrophobicity:
-
Aromatic Core: The rigid, nonpolar isobenzofuranone ring system is inherently hydrophobic.
-
Lipophilic Substituents: The presence of a bromine atom and a methyl group significantly increases the molecule's lipophilicity, or "oil-loving" nature.
-
High Lipophilicity (XLogP3): The calculated XLogP3 value, a measure of lipophilicity, is 2.4.[1] This indicates a strong preference for nonpolar environments over aqueous ones, making it challenging to dissolve in water-based systems.
These features mean the molecule requires a significant amount of energy to break its crystal lattice structure and interact with polar water molecules.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO₂ | PubChem[1] |
| Molecular Weight | 227.05 g/mol | PubChem[1] |
| Calculated XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
Q2: What are the best initial solvents for preparing a stock solution?
For compounds with poor aqueous solubility, the standard approach is to first create a concentrated stock solution in a water-miscible organic solvent. This stock can then be diluted into your aqueous experimental medium.
| Solvent | Recommended Max Stock Conc. | Key Considerations |
| DMSO (Dimethyl sulfoxide) | 10-50 mM | The industry standard. Highly effective but can have cellular effects at final concentrations >0.5%. Always run a vehicle control. |
| DMF (Dimethylformamide) | 10-50 mM | A strong alternative to DMSO. Also requires a vehicle control due to potential toxicity. |
| Ethanol (Absolute) | 1-10 mM | Less potent solvent than DMSO/DMF, but may be better tolerated in some biological assays. |
Expert Insight: Always start with Dimethyl sulfoxide (DMSO). It is the most universally effective solvent for challenging compounds in early-stage research. Prepare your stock solution at the highest practical concentration (e.g., 50 mM) to minimize the volume of organic solvent added to your final aqueous system.
Troubleshooting Guide: From Stock Solution to Final Assay
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
This is a common and critical issue known as "crashing out." It occurs when the compound, stable in the organic stock, is forced into an aqueous environment where its solubility limit is exceeded. The following workflow provides a systematic approach to solving this problem.
Caption: Troubleshooting workflow for compound precipitation.
Q4: How do co-solvents work, and which ones should I try?
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve nonpolar compounds by reducing the overall polarity of the solvent system.[2][3] This is often the most effective next step after encountering precipitation issues.
| Co-Solvent | Typical Final Conc. (%) | Application Notes |
| Ethanol | 1-10% | Commonly used in oral formulations. Can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 1-20% | A versatile and common pharmaceutical excipient. |
| Polyethylene Glycol 400 (PEG 400) | 5-30% | Effective for many poorly soluble drugs; can be viscous.[4] |
| NMP (N-methyl-2-pyrrolidone) | 1-5% | A powerful solubilizer, but its use in vivo requires careful toxicological assessment.[5] |
Expert Insight: Start with a screening experiment (see Protocol 2) using PG and PEG 400. They offer a good balance of solubilizing power and biological compatibility.
Q5: Can I adjust the pH to improve solubility? What are the risks?
Adjusting pH is a standard technique for ionizable drugs, but it is highly risky for this compound.
The Critical Issue: Lactone Ring Stability The core structure of this compound is an isobenzofuranone, which contains a lactone functional group.[6] Lactones are cyclic esters that are prone to irreversible hydrolysis (ring-opening) under basic conditions (pH > 7.5) and, to a lesser extent, in strongly acidic conditions.[7][8] This chemical reaction degrades your compound, creating a different molecular entity and invalidating your experimental results.
-
Recommendation: Avoid pH modification if possible. If you must attempt it, maintain a pH range between 5.0 and 7.0.
-
Self-Validation is Essential: If you alter the pH, you MUST verify the compound's integrity before and after the experiment using an analytical method like HPLC or LC-MS to confirm that the lactone ring has not opened.
Caption: Risk of lactone hydrolysis under basic conditions.
Q6: I'm still facing solubility issues. What are the next-level, advanced strategies?
If standard solvent and co-solvent systems fail, particularly in a drug development context, several advanced formulation strategies can be employed. These typically require specialized expertise and equipment.
-
Surfactant-Based Formulations: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic drug, enabling its dispersion in an aqueous medium.[9][10]
-
Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can trap the drug molecule within their core, forming an inclusion complex that is water-soluble.[3][11]
-
Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug within a polymer matrix at a molecular level, preventing it from forming a stable, poorly soluble crystal lattice.[12][13] This high-energy amorphous state significantly enhances solubility and dissolution rates.
Key Experimental Protocols
Protocol 1: Standardized Equilibrium Solubility Assessment (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of the compound in a specific medium, providing a definitive solubility value.[14][15]
Objective: To accurately measure the maximum concentration of the compound that can be dissolved in a given solvent system at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of your test solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial. "Excess" means visible solid material remains undissolved.
-
Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vial to sit undisturbed for 1-2 hours to let undissolved solids settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (ideally a PVDF or PTFE filter compatible with your solvent system) to remove any remaining microscopic particles.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): The most accurate and specific method.
-
UV-Vis Spectrophotometry: A simpler method, provided the compound has a distinct chromophore and no other components in the medium interfere with the measurement.
-
-
Reporting: Express the solubility in units such as µg/mL or µM.
Protocol 2: Rapid Co-Solvent System Screening
Objective: To quickly identify an effective co-solvent system that maintains the compound's solubility in an aqueous buffer at the desired final concentration.
Methodology:
-
Prepare Master Stock: Create a 50 mM stock solution of the compound in 100% DMSO.
-
Set Up 96-Well Plate: Use a clear, flat-bottom 96-well plate for visual assessment.
-
Prepare Co-Solvent Blends: In separate columns of the plate, prepare your aqueous buffer (e.g., PBS) containing varying percentages of your test co-solvents (e.g., 0%, 5%, 10%, 20% PEG 400; 0%, 5%, 10%, 20% PG).
-
Add Compound: Spike each well with a small volume of the DMSO master stock to reach your target final assay concentration (e.g., add 2 µL of 50 mM stock to 198 µL of buffer for a final concentration of 500 µM).
-
Incubate and Observe: Mix the plate gently and let it sit at room temperature for at least 1-2 hours. Inspect each well visually against a dark background for any signs of precipitation (cloudiness, crystals, film).
-
Selection: The optimal co-solvent system is the one with the lowest percentage of co-solvent that keeps the compound fully dissolved.
References
- 1. This compound | C9H7BrO2 | CID 59568711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Lactone - Wikipedia [en.wikipedia.org]
- 7. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solubility Measurements | USP-NF [uspnf.com]
Technical Support Center: Method Refinement for Scaling Up the Production of 5-Bromo-4-methylisobenzofuran-1(3H)-one
Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-4-methylisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure a successful and efficient production process.
Introduction: Navigating the Synthesis of a Key Intermediate
This compound, a substituted phthalide, is a valuable building block in the synthesis of various biologically active molecules. Its production, particularly on a larger scale, presents unique challenges that require a thorough understanding of the reaction mechanisms and careful optimization of process parameters. This guide provides a comprehensive overview of a refined synthetic method, focusing on practical solutions to common issues encountered during production.
Two primary synthetic routes are commonly considered for the preparation of this molecule. This guide will focus on the more convergent and often higher-yielding pathway commencing from 3-bromo-2-methylbenzyl alcohol, which involves a palladium-catalyzed carbonylation followed by an in-situ lactonization.
Process Workflow Overview
The following diagram illustrates the key stages in the recommended synthetic route for this compound.
Validation & Comparative
A Comparative Analysis of 5-Bromo-4-methylisobenzofuran-1(3H)-one and Its Halogenated Analogs in Drug Discovery
In the landscape of modern drug discovery, the isobenzofuran-1(3H)-one scaffold, commonly known as a phthalide, represents a privileged structure due to its presence in numerous biologically active natural products and synthetic compounds.[1] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] This guide provides a detailed comparative analysis of 5-Bromo-4-methylisobenzofuran-1(3H)-one and its structurally similar 5-chloro and 5-fluoro analogs. By examining the subtle yet impactful variations in their halogen substitution, we aim to provide researchers, scientists, and drug development professionals with critical insights into their structure-activity relationships (SAR) and potential therapeutic applications.
Introduction to the Isobenzofuranone Core
The isobenzofuranone core is a bicyclic structure consisting of a fused benzene and a γ-lactone ring. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse array of derivatives with distinct physicochemical and biological properties. The introduction of a halogen atom at the C-5 position and a methyl group at the C-4 position, as seen in our target molecule and its analogs, significantly influences their lipophilicity, electronic properties, and ultimately, their interaction with biological targets.
Physicochemical Properties: A Comparative Overview
The nature of the halogen atom at the 5-position directly impacts the molecule's properties. Bromine, being larger and more polarizable than chlorine and fluorine, can influence intermolecular interactions and binding affinities. Fluorine, the most electronegative element, can alter the electronic distribution within the aromatic ring and participate in hydrogen bonding, which can be crucial for target engagement.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₉H₇BrO₂ | 227.05 | 2.4 |
| 5-Chloro-4-methylisobenzofuran-1(3H)-one | C₉H₇ClO₂ | 182.60 | ~2.2 (estimated) |
| (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one | C₉H₇FO₂ | 166.15 | Not available |
Data for this compound obtained from PubChem.[4] Data for 5-Chloro-4-methylisobenzofuran-1(3H)-one and (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one are estimated based on their structures and available information for similar compounds.[5]
Synthesis of 5-Halogenated-4-methylisobenzofuran-1(3H)-ones
The synthesis of these analogs typically involves a multi-step process. A general synthetic pathway is outlined below. It is important to note that specific reaction conditions and yields may vary depending on the starting materials and the specific halogen being introduced.
General Synthetic Workflow
Caption: Generalized synthetic route for 5-halogenated-4-methylisobenzofuran-1(3H)-ones.
One documented synthesis route for this compound involves the reaction of 3-bromo-2-methylbenzyl alcohol with carbon monoxide in the presence of a palladium catalyst.[6] Similar strategies can be adapted for the synthesis of the chloro and fluoro analogs, utilizing the corresponding halogenated starting materials.
Comparative Biological Activity
While direct comparative studies on the cytotoxic, antimicrobial, and enzyme inhibitory activities of these specific three analogs are limited in publicly available literature, we can infer potential trends based on structure-activity relationship (SAR) studies of the broader isobenzofuranone class.
Cytotoxicity against Cancer Cell Lines
Halogenated compounds are known to exhibit cytotoxic effects. The presence of a halogen at the C-5 position is anticipated to enhance the antiproliferative activity of the isobenzofuranone scaffold. The following table presents hypothetical comparative cytotoxicity data based on general trends observed for halogenated heterocyclic compounds.
| Compound | Predicted IC₅₀ (µM) against A549 (Lung Carcinoma) | Predicted IC₅₀ (µM) against MCF-7 (Breast Cancer) |
| This compound | 10-20 | 15-25 |
| 5-Chloro-4-methylisobenzofuran-1(3H)-one | 15-30 | 20-35 |
| (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one | 5-15 | 10-20 |
The predicted trend suggests that the fluorine-substituted analog may exhibit the highest potency, potentially due to its ability to form strong interactions with biological targets.
Antimicrobial Activity
Isobenzofuranone derivatives have been reported to possess antibacterial and antifungal properties.[7] The lipophilicity and electronic nature of the C-5 halogen are expected to modulate this activity.
| Compound | Predicted Minimum Inhibitory Concentration (MIC) (µg/mL) vs. S. aureus | Predicted Minimum Inhibitory Concentration (MIC) (µg/mL) vs. E. coli |
| This compound | 16-32 | 32-64 |
| 5-Chloro-4-methylisobenzofuran-1(3H)-one | 32-64 | 64-128 |
| (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one | 8-16 | 16-32 |
Note: The MIC values are hypothetical and based on general SAR principles for antimicrobial compounds.
Enzyme Inhibition Profile
The isobenzofuranone scaffold has been explored for the inhibition of various enzymes, including kinases and tyrosinase.[5][8] The specific halogen at C-5 can influence the binding affinity and selectivity towards different enzymes. For instance, (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one is a known intermediate in the synthesis of the kinase inhibitor Encorafenib, highlighting the potential of this class of compounds in targeting kinases.[5]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and its analogs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[11]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Kinase Inhibition Assay
A variety of assay formats are available to measure kinase activity, often relying on the detection of ADP production.[12][13]
Protocol (Luminescence-Based):
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add a reagent that converts ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC₅₀ value for each compound.
Structure-Activity Relationship (SAR) and Future Directions
The comparative analysis of this compound and its halogenated analogs provides a foundation for understanding the SAR of this chemical series. Key takeaways include:
-
Halogen Identity Matters: The nature of the halogen at the C-5 position significantly influences the biological activity. The electronegativity, size, and polarizability of the halogen atom play a crucial role in target binding and overall compound efficacy.
-
Methyl Group Contribution: The C-4 methyl group likely contributes to the lipophilicity and may be involved in hydrophobic interactions within the binding pocket of a biological target.
-
Potential for Optimization: The isobenzofuranone scaffold is amenable to further chemical modification. Future studies could explore substitutions at other positions of the aromatic ring or on the lactone moiety to enhance potency and selectivity.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. 5-Bromo-4-fluoro-3-hydroxy-7-methylisobenzofuran-1(3H)-one CAS#: 3040072-21-4 [m.chemicalbook.com]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H7BrO2 | CID 59568711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one//CAS No.: 1803573-19-4 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 6. lookchem.com [lookchem.com]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 8. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Validating the Biological Activity of 5-Bromo-4-methylisobenzofuran-1(3H)-one: A Comparative Analysis
For researchers and drug development professionals, the exploration of novel chemical entities is the lifeblood of innovation. The isobenzofuranone scaffold, a γ-lactone moiety fused to a benzene ring, has garnered significant attention due to the diverse biological activities exhibited by its derivatives. These activities range from antioxidant and antifungal to antiproliferative and antidepressant effects[1][2][3]. This guide focuses on a specific, lesser-studied derivative, 5-Bromo-4-methylisobenzofuran-1(3H)-one , providing a comprehensive framework for validating its potential biological activities, particularly in the realms of antiproliferative and antioxidant efficacy.
This document is not a mere recitation of protocols. Instead, it offers a strategic and logical approach to biological validation, emphasizing the causality behind experimental choices and ensuring the generation of robust, publishable data. We will objectively compare the hypothetical performance of our target compound with established alternatives, supported by detailed experimental methodologies.
The Isobenzofuranone Core: A Privileged Scaffold
The isobenzofuranone nucleus is a recurring motif in a variety of natural and synthetic compounds with demonstrated biological relevance[4]. The reactivity and structural rigidity of this scaffold make it an attractive starting point for medicinal chemistry campaigns. Various substitutions on the aromatic ring and the lactone moiety have yielded compounds with a wide spectrum of activities, including:
-
Antiproliferative Activity: Several isobenzofuranone derivatives have shown cytotoxicity against various cancer cell lines, such as lymphoma (U937) and myeloid leukemia (K562)[1][5].
-
Antioxidant Properties: Certain derivatives have demonstrated potent radical-scavenging activity, a key mechanism in combating oxidative stress-related pathologies[2].
-
Enzyme Inhibition: Isobenzofuran-1(3H)-ones have been identified as inhibitors of enzymes like tyrosinase, suggesting applications in areas like hyperpigmentation disorders[6].
-
Neurological Effects: Recent studies have explored their potential as antidepressant agents by targeting serotonin reuptake[3].
Given the prevalence of antiproliferative and antioxidant activities within this compound class, our investigation into This compound will prioritize these two domains.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the biological activity of our target compound, a direct comparison with established agents is essential.
-
For Antiproliferative Activity: We will use Etoposide , a well-characterized topoisomerase II inhibitor used as a positive control in cytotoxicity assays against cancer cell lines[1].
-
For Antioxidant Activity: Gallic Acid , a potent natural antioxidant, will serve as our benchmark for radical-scavenging assays[2].
This comparative approach allows for a clear interpretation of the potency and efficacy of this compound.
Experimental Validation: A Step-by-Step Guide
Here, we provide detailed protocols for assessing the antiproliferative and antioxidant activities of this compound.
Assessment of Antiproliferative Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Culture: Culture K562 (human myeloid leukemia) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound and Etoposide in DMSO. Create a series of dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of the test compounds and controls. Include wells with DMSO alone as a vehicle control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Compound | IC50 (µM) on K562 cells |
| This compound | To be determined |
| Etoposide (Positive Control) | ~2-5 µM (literature value) |
| Vehicle Control (DMSO) | No significant cytotoxicity |
Evaluation of Antioxidant Activity using the DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for assessing the radical-scavenging ability of a compound. DPPH is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.
Caption: Workflow for the DPPH radical-scavenging assay.
-
Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of this compound and Gallic Acid in methanol.
-
Serial Dilutions: Create a series of dilutions of the test compound and Gallic Acid in methanol to obtain a range of concentrations (e.g., 1-100 µg/mL).
-
Assay Reaction: In a 96-well plate, add 100 µL of each dilution to a well. Then, add 100 µL of the DPPH solution to each well. A blank well should contain only methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the percentage of scavenging activity against the concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
| Compound | EC50 (µg/mL) |
| This compound | To be determined |
| Gallic Acid (Positive Control) | ~2-10 µg/mL (literature value) |
Mechanistic Insights and Structure-Activity Relationship (SAR)
Should this compound demonstrate significant activity in the aforementioned assays, further investigation into its mechanism of action would be warranted.
Hypothesized Signaling Pathway Involvement
Based on the activities of similar compounds, potential mechanisms could involve the modulation of key cellular signaling pathways. For instance, antiproliferative effects could be mediated through the induction of apoptosis.
Caption: Hypothesized apoptosis induction pathway.
Further experiments, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or flow cytometry for cell cycle analysis, would be necessary to validate such a hypothesis.
The presence of a bromine atom and a methyl group on the benzene ring of this compound likely influences its lipophilicity and electronic properties, which in turn can affect its biological activity. Structure-activity relationship studies with analogues could elucidate the importance of these substitutions.
Conclusion and Future Directions
This guide provides a robust framework for the initial biological validation of this compound. By employing standardized assays and comparing its performance against well-characterized compounds, researchers can generate reliable and meaningful data. Positive results from these preliminary screens would pave the way for more in-depth mechanistic studies and potential optimization of this promising isobenzofuranone scaffold for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of 5-Bromo-4-methylisobenzofuran-1(3H)-one: A Comparative Guide to a Promising Bioactive Scaffold
In the landscape of modern drug discovery and agrochemical research, the isobenzofuran-1(3H)-one, or phthalide, scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical comparison of 5-Bromo-4-methylisobenzofuran-1(3H)-one , a specific derivative, against its structural analogs. While direct experimental data for this particular compound is nascent, this document synthesizes existing knowledge on related isobenzofuranones to build a strong rationale for its potential efficacy and to provide robust, field-proven protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic and commercial potential of this chemical class.
The Isobenzofuranone Core: A Locus of Diverse Bioactivity
The isobenzofuranone skeleton, a fused γ-lactone and benzene ring system, is a common motif in numerous natural products and synthetic compounds. This structural class has been shown to exhibit a wide array of biological effects, including antiproliferative, anti-inflammatory, antiviral, herbicidal, and antidepressant activities.[1][2] The specific substitutions on the aromatic ring and at the C-3 position of the lactone ring play a crucial role in modulating the potency and selectivity of these compounds.[2][3]
Our focus, This compound , possesses a bromine atom at the 5-position and a methyl group at the 4-position. The presence and position of a halogen, such as bromine, are known to significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing their potency.[4][5]
Comparative Landscape: Potential Applications and Supporting Evidence
Based on the structure-activity relationships (SAR) established for analogous compounds, we can hypothesize several key areas of efficacy for this compound.
Antiproliferative and Cytotoxic Potential
Numerous substituted phthalides have demonstrated significant antiproliferative activity against various cancer cell lines.[2][6] Notably, 3-bromophthalide has been reported to inhibit the growth of breast, lung, and liver cancer cells by inducing apoptosis.[1] The substitution pattern on the aromatic ring is a key determinant of this activity.
Rationale for Evaluation: The presence of the bromo- and methyl- groups on the benzene ring of our target compound warrants a thorough investigation of its antiproliferative effects. These substitutions can modulate lipophilicity and electronic properties, potentially enhancing cell permeability and interaction with intracellular targets.
Potential as a Serotonin Reuptake Inhibitor (SSRI)
The isobenzofuranone core is central to the structure of the well-known antidepressant citalopram. A study on citalopram analogs revealed that a 5-bromo substituted derivative maintained high affinity for the serotonin transporter (SERT).[7] This suggests that the 5-bromo substitution is well-tolerated and may even be beneficial for this specific activity.
Rationale for Evaluation: Given that this compound shares the core isobenzofuran structure and a 5-bromo substitution pattern with active SSRI analogs, its potential as an antidepressant warrants investigation.
Herbicidal Activity
Halogenated benzofuran derivatives have been explored as potential herbicides.[8][9] The introduction of halogens can increase the phytotoxicity of these compounds. The overall lipophilicity and electronic nature of the molecule, influenced by substituents like bromine and methyl groups, are critical for its uptake, translocation, and interaction with plant-specific targets.
Rationale for Evaluation: The brominated and methylated structure of the target compound suggests that it could exhibit herbicidal properties, making it a candidate for screening in agrochemical applications.
Proposed Experimental Evaluation: Protocols and Workflows
To empirically determine the efficacy of this compound and compare it to its analogs, a series of standardized, robust assays are proposed.
Antiproliferative Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation. It is a reliable and high-throughput method for screening the cytotoxic potential of novel compounds.
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and relevant comparator compounds (e.g., 3-bromophthalide, doxorubicin as a positive control) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Workflow for determining antiproliferative activity using the MTT assay.
Evaluation of Antidepressant-like Activity: Forced Swim Test
The Forced Swim Test (FST) is a widely used behavioral test in rodents to screen for potential antidepressant efficacy. It is based on the principle that animals will exhibit immobility when placed in an inescapable stressful situation, and this immobility is reduced by antidepressant drugs.
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer this compound, a known SSRI (e.g., fluoxetine) as a positive control, and a vehicle control intraperitoneally 30-60 minutes before the test.
-
Pre-swim Session (Day 1): Place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm for a 15-minute pre-swim session.
-
Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the cylinders for a 6-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Logical flow of the forced swim test for antidepressant screening.
Assessment of Herbicidal Activity: Seed Germination and Seedling Growth Assay
A straightforward and effective method to screen for herbicidal activity is to assess the effect of the compound on seed germination and early seedling growth of representative monocot and dicot weed species.
-
Test Species: Select common weed species such as Amaranthus retroflexus (dicot) and Echinochloa crus-galli (monocot).
-
Compound Preparation: Dissolve this compound and a commercial herbicide (e.g., glyphosate) in a suitable solvent (e.g., acetone) and prepare a range of concentrations.
-
Assay Setup: Place 20 seeds of each test species on a filter paper in a petri dish. Add 5 mL of the test solution to each petri dish. A solvent-only treatment serves as the negative control.
-
Incubation: Incubate the petri dishes in a growth chamber with controlled light and temperature conditions for 7-14 days.
-
Data Collection: Measure the germination rate, root length, and shoot length of the seedlings.
-
Data Analysis: Calculate the percentage of inhibition for each parameter compared to the negative control and determine the concentration required for 50% inhibition (IC50).
Workflow for screening the herbicidal activity of chemical compounds.
Comparative Efficacy Data Summary
The following table summarizes the reported efficacy of selected isobenzofuranone analogs and provides a template for the experimental evaluation of this compound.
| Compound | Biological Activity | Assay | Key Efficacy Metric (e.g., IC50) | Reference |
| This compound | Antiproliferative | MTT Assay | To be determined | N/A |
| This compound | Antidepressant | Forced Swim Test | To be determined | N/A |
| This compound | Herbicidal | Seed Germination | To be determined | N/A |
| 3-Bromophthalide | Antiproliferative | Varies | Active against various cancer cell lines | [1] |
| 5-Bromo Citalopram Analog | SERT Binding | Radioligand Binding | Ki = 1.04 nM | [7] |
| Substituted Phthalides | Antiproliferative | MTT Assay | IC50 values in the micromolar range | [6] |
| Halogenated Benzofurans | Herbicidal | Whole Plant Assay | Significant phytotoxicity | [8] |
Conclusion and Future Directions
While direct biological data for this compound is not yet extensively documented, the structure-activity relationships within the isobenzofuranone class provide a compelling rationale for its investigation as a potential antiproliferative, antidepressant, and herbicidal agent. The experimental protocols detailed in this guide offer a robust framework for elucidating its efficacy and establishing a comparative profile against known active compounds. Further research, including mechanism of action studies and in vivo testing, will be crucial in fully realizing the therapeutic or commercial potential of this promising molecule. The synthesis and evaluation of a focused library of analogs with variations at the 4 and 5 positions would also provide deeper insights into the SAR of this particular series.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and structure-activity relationship of new isobenzofuranone ligands of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. Study of the anti-proliferative effects and synergy of phthalides from Angelica sinensis on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran-2-acetic esters as a new class of natural-like herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Isobenzofuranone Scaffold: A Comparative Guide to Quantitative Structure-Activity Relationships in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the isobenzofuranone core represents a privileged scaffold with a remarkable spectrum of biological activities. From anticancer and antimicrobial to potent enzyme inhibition, the versatility of this heterocyclic motif is well-documented. However, unlocking the full therapeutic potential of isobenzofuranone derivatives requires a deep, quantitative understanding of their structure-activity relationships (QSAR). This guide provides an in-depth, comparative analysis of QSAR models applied to isobenzofuranones, offering field-proven insights into the experimental and computational strategies that drive the rational design of next-generation therapeutics.
The Enduring Promise of Isobenzofuranones: A Multifaceted Scaffold
Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of γ-lactones fused to a benzene ring. This deceptively simple structure is the foundation for a vast array of natural and synthetic compounds exhibiting significant biological effects.[1] Their therapeutic potential spans a wide range of applications, including:
-
Anticancer Activity: Numerous isobenzofuranone derivatives have demonstrated potent cytotoxicity against various cancer cell lines, including lymphoma and leukemia.[2]
-
Enzyme Inhibition: This class of compounds has shown significant inhibitory activity against key enzymes implicated in metabolic diseases, such as α-glucosidase and α-amylase, highlighting their potential in the management of diabetes.[3][4]
-
Antimicrobial Properties: Isobenzofuranones have also been investigated for their antibacterial and antifungal activities, offering a potential avenue for combating drug-resistant pathogens.[5]
The efficacy of these compounds is intrinsically linked to the nature and position of substituents on the isobenzofuranone core. QSAR modeling provides a powerful computational lens through which we can dissect these relationships, transforming qualitative observations into predictive, quantitative models.
A Comparative Analysis of QSAR Models for Isobenzofuranone Derivatives
The development of a robust QSAR model is a critical step in modern drug discovery, enabling the prediction of biological activity for novel compounds and guiding the synthesis of more potent and selective analogues.[6] Here, we compare different QSAR modeling approaches that have been applied to isobenzofuranones, highlighting their respective strengths and the key structural determinants of activity they have unveiled.
Two-Dimensional QSAR (2D-QSAR): Uncovering Global Molecular Properties
2D-QSAR models establish a correlation between the biological activity of a series of compounds and their global physicochemical properties, or "descriptors." These descriptors, such as lipophilicity (logP), molar refractivity, and electronic parameters, can be readily calculated from the 2D structure of the molecules.
While specific, comprehensive 2D-QSAR studies on a broad range of isobenzofuranones are not extensively published as standalone comparative guides, the principles are widely applied in preliminary structure-activity relationship analyses. For instance, in studies of C-3 functionalized isobenzofuranones with antiproliferative activity, in silico calculations of drug-like properties based on Lipinski's Rule of Five are often performed.[7] These calculations, which consider properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors, are a form of 2D-QSAR that helps in the early assessment of a compound's potential as a drug candidate.
Key Insights from 2D-QSAR approaches:
-
Lipophilicity (logP): Often plays a crucial role in membrane permeability and target engagement. A balanced logP is generally desirable for optimal pharmacokinetic and pharmacodynamic properties.
-
Molecular Weight: Larger, more complex substituents can enhance binding affinity but may negatively impact solubility and cell permeability.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aromatic ring can significantly influence the electronic distribution of the isobenzofuranone core, impacting its interaction with biological targets.
Three-Dimensional QSAR (3D-QSAR): Mapping the Spatial Landscape of Activity
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more nuanced understanding of structure-activity relationships by considering the three-dimensional arrangement of molecular fields.[1][8] These models are invaluable for visualizing the spatial regions around a molecule where specific physicochemical properties are favorable or unfavorable for biological activity.
Comparative Analysis of CoMFA and CoMSIA for Isobenzofuranone Analogues:
A hypothetical 3D-QSAR study on a series of isobenzofuranone-based α-glucosidase inhibitors could yield the following comparative insights:
| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) |
| Fields Calculated | Steric and Electrostatic fields.[1][8] | Steric, Electrostatic, Hydrophobic, Hydrogen Bond Donor, and Hydrogen Bond Acceptor fields.[8] |
| Contour Maps | Provides maps indicating regions where bulky groups (steric) and charged groups (electrostatic) are favorable or unfavorable for activity.[9] | Offers a more detailed picture by also mapping regions where hydrophobic character, hydrogen bond donating, and hydrogen bond accepting properties influence activity. |
| Predictive Power | Generally good predictive power, with q² values often exceeding 0.5.[10] | Can sometimes provide more robust and predictive models due to the inclusion of additional descriptor fields.[10] |
| Applicability to Isobenzofuranones | Effective in identifying the importance of the size and electronic nature of substituents on the aromatic ring and at the C-3 position. | Can provide more detailed insights into the role of specific functional groups, such as hydroxyls or methoxy groups, in hydrogen bonding and hydrophobic interactions with the enzyme's active site. |
Key Structural Features of Isobenzofuranones Influencing Biological Activity (Hypothetical 3D-QSAR Findings):
Based on a composite analysis of published data on isobenzofuranone bioactivities, a general pharmacophore model can be proposed.
Experimental Protocols: A Self-Validating System
The integrity of any QSAR model is fundamentally dependent on the quality and consistency of the experimental data used to build it. This section provides detailed, step-by-step methodologies for the biological evaluation of isobenzofuranone derivatives, ensuring a self-validating system for data generation.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[11]
Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., K562 myeloid leukemia) and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the isobenzofuranone derivatives in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., etoposide).
-
Incubate the plate for 48 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
α-Glucosidase Inhibition Assay
This assay measures the ability of isobenzofuranone derivatives to inhibit the activity of α-glucosidase, a key enzyme in carbohydrate digestion.[3][4]
Protocol:
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare solutions of the test compounds and a positive control (e.g., acarbose) in DMSO, followed by dilution in the buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 50 µL of the test compound solution at various concentrations.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 405 nm, which corresponds to the formation of the yellow p-nitrophenol product.
-
Calculate the percentage of inhibition and determine the IC₅₀ values as described for the MTT assay.
-
Computational Workflow for 3D-QSAR Modeling
The development of a predictive 3D-QSAR model requires a systematic and rigorous computational workflow.
Detailed Steps:
-
Dataset Preparation: Compile a dataset of isobenzofuranone derivatives with their corresponding biological activity data (e.g., IC₅₀ values converted to pIC₅₀). Divide the dataset into a training set for model building and a test set for external validation.
-
3D Structure Generation and Optimization: Generate the 3D structures of all molecules and optimize their geometries using molecular mechanics or quantum mechanical methods to obtain low-energy conformations.
-
Molecular Alignment: This is a critical step where all molecules in the dataset are superimposed based on a common substructure or a pharmacophore hypothesis. The quality of the alignment directly impacts the predictive power of the model.
-
Calculation of Molecular Fields: Place the aligned molecules in a 3D grid. For CoMFA, calculate the steric and electrostatic interaction energies between a probe atom and each molecule at each grid point. For CoMSIA, calculate additional fields for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties.[8]
-
Partial Least Squares (PLS) Analysis: Use PLS regression to establish a linear relationship between the calculated field values (independent variables) and the biological activities (dependent variable).
-
Model Validation: Assess the statistical significance and predictive ability of the generated QSAR model using techniques like leave-one-out cross-validation (q²) and prediction of the biological activities of the test set compounds (r²_pred).
-
Contour Map Generation and Interpretation: Visualize the results as 3D contour maps. These maps highlight the regions in space where specific physicochemical properties are positively or negatively correlated with biological activity, providing invaluable insights for the design of new, more potent isobenzofuranone derivatives.[9]
Conclusion: From Data to Design
The quantitative structure-activity relationship of isobenzofuranones is a dynamic and promising field of research. By integrating robust experimental data with sophisticated computational modeling, we can move beyond serendipitous discovery towards the rational design of novel therapeutics. This guide has provided a comparative framework for understanding and applying QSAR principles to the isobenzofuranone scaffold. The presented experimental protocols and computational workflows offer a validated system for generating high-quality data and building predictive models. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, QSAR will remain an indispensable tool in the arsenal of medicinal chemists and drug discovery scientists, paving the way for the development of innovative and effective isobenzofuranone-based drugs.
References
- 1. CoMFA CoMFA Comparative Molecular Field Analysis) | PPTX [slideshare.net]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. Molecular modeling approach in design of new scaffold of α-glucosidase inhibitor as antidiabetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ccbb.pitt.edu [ccbb.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) of thiazolone derivatives as hepatitis C virus NS5B polymerase allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Benchmarking 5-Bromo-4-methylisobenzofuran-1(3H)-one: A Multi-Assay Performance Evaluation
Introduction: Unlocking the Potential of the Isobenzofuranone Scaffold
The isobenzofuran-1(3H)-one, or phthalide, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a remarkable breadth of biological activities. Derivatives of this versatile structure have demonstrated compelling therapeutic potential, exhibiting anticancer, antidepressant, antimicrobial, and enzyme-inhibiting properties.[1][2] Within this promising chemical class, 5-Bromo-4-methylisobenzofuran-1(3H)-one emerges as a compound of significant interest. Its substituted pattern—a bromine atom at the 5-position and a methyl group at the 4-position—offers unique electronic and steric properties that may confer novel or enhanced bioactivity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of this compound. We will forgo a rigid template, instead presenting a logical, multi-assay workflow designed to thoroughly characterize its potential in key therapeutic areas. This document is structured not merely as a set of instructions, but as a self-validating system, explaining the scientific rationale behind each experimental choice and providing detailed, field-proven protocols. Our objective is to equip researchers with the necessary tools to rigorously evaluate this compound against established alternatives, thereby elucidating its true therapeutic and commercial potential.
Benchmarking Performance: A Strategic Multi-Assay Approach
To comprehensively evaluate this compound, we propose a tiered screening approach focusing on three areas where isobenzofuranones have shown significant promise: antiproliferative activity, tyrosinase inhibition, and serotonin reuptake inhibition. For each area, we will compare the performance of our target compound against a well-established industry benchmark.
Antiproliferative Activity: Assessing Cytotoxic Potential in Oncology
Expertise & Rationale: The isobenzofuranone scaffold is a known constituent of compounds with potent antiproliferative effects against various cancer cell lines.[1] The primary objective of this assay is to determine if this compound can inhibit cancer cell growth and to quantify its potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by NAD(P)H-dependent oxidoreductase enzymes.[3] The intensity of the resulting color is directly proportional to the number of viable cells. We will benchmark against Etoposide , a well-characterized topoisomerase II inhibitor used as a frontline chemotherapeutic agent.[4]
Data Presentation: Comparative Cytotoxicity (IC50)
| Compound | Target Cell Line | Assay | IC50 (µM) | Reference |
| This compound | K562 (Human Myeloid Leukemia) | MTT | To Be Determined | N/A |
| Etoposide | K562 (Human Myeloid Leukemia) | MTT | ~2.5 - 5.0 | [4][5] |
| Etoposide | A549 (Human Lung Carcinoma) | MTT | ~3.49 (72h) | [5] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture and Seeding:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the logarithmic growth phase. Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion (viability should be >95%).
-
Dilute the cell suspension to a density of 1 x 105 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (1 x 104 cells/well) into a 96-well flat-bottom plate. Include wells for vehicle control (DMSO) and blanks (medium only).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and Etoposide in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to prevent solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Incubation and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).
-
After the treatment incubation, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[3]
-
Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Gently pipette to ensure complete solubilization. The plate can be left overnight at 37°C in the incubator to ensure all crystals are dissolved.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualization: MTT Assay Workflow
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Tyrosinase Inhibition: Exploring Cosmeceutical and Hyperpigmentation Applications
Expertise & Rationale: Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[1][8] Its inhibition is a primary strategy for developing skin-lightening agents used in cosmetics and for treating hyperpigmentation disorders.[8] Several isobenzofuranone derivatives have been identified as potent tyrosinase inhibitors.[2] This assay quantifies the ability of this compound to inhibit the enzymatic activity of mushroom tyrosinase, a commercially available and widely used model. The assay measures the inhibition of the enzyme's ability to oxidize L-DOPA to the colored product dopachrome, which is monitored spectrophotometrically at ~475 nm.[1] We will benchmark against Kojic Acid , a well-known and commercially used tyrosinase inhibitor.[1][9]
Data Presentation: Comparative Enzyme Inhibition (IC50)
| Compound | Enzyme Source | Substrate | Assay | IC50 (µM) | Reference |
| This compound | Mushroom Tyrosinase | L-DOPA | Spectrophotometric | To Be Determined | N/A |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | Spectrophotometric | ~15 - 30 | [10][11] |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Keep this solution on ice. Just before use, dilute to a working concentration of 60 U/mL.[1]
-
L-DOPA Solution: Prepare a 10 mM L-DOPA solution in phosphate buffer. This solution must be prepared fresh immediately before the assay to prevent auto-oxidation.[1]
-
Compound Solutions: Prepare a 10 mM stock solution of this compound and Kojic Acid in DMSO. Create serial dilutions in phosphate buffer to achieve a range of desired final assay concentrations.
-
-
Assay Procedure (96-well plate):
-
Plate Setup: Add reagents to the wells of a 96-well microplate in the following order:
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer.
-
Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer.
-
Control (Enzyme) Wells: 20 µL of vehicle (DMSO diluted in buffer) + 100 µL of phosphate buffer.
-
-
Pre-incubation: Add 40 µL of the tyrosinase working solution (60 U/mL) to the Test, Positive Control, and Control wells. The total volume is now 160 µL. Mix gently and incubate at 25°C for 10 minutes.[12]
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The final volume in each well will be 200 µL.[1]
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 15-20 minutes.
-
Determine the rate of reaction (velocity) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of tyrosinase inhibition for each compound concentration using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] × 100 where V_control is the reaction rate of the control well and V_sample is the rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Mandatory Visualization: Tyrosinase-Mediated Melanogenesis and Inhibition
Caption: Inhibition of the tyrosinase enzyme blocks melanin synthesis.
Serotonin Reuptake Inhibition: Investigating Antidepressant Activity
Expertise & Rationale: The serotonin transporter (SERT) is a critical protein that regulates neurotransmission by clearing serotonin from the synaptic cleft.[13] Inhibition of SERT is the primary mechanism of action for the most widely prescribed class of antidepressants, the Selective Serotonin Reuptake Inhibitors (SSRIs).[14] Given that isobenzofuranone derivatives have been designed and synthesized as novel antidepressants acting on this target,[15] it is logical to assess this compound for this activity. We will use a fluorescence-based transporter uptake assay, which provides a safe and high-throughput alternative to traditional radio-ligand binding assays.[15][16] This assay uses a fluorescent substrate that mimics serotonin and is transported into cells expressing SERT, leading to an increase in intracellular fluorescence. We will benchmark against Fluoxetine (Prozac®) , the first-in-class and archetypal SSRI.[14][17]
Data Presentation: Comparative SERT Inhibition (IC50/Ki)
| Compound | Target | Assay Type | Potency (IC50/Ki, nM) | Reference |
| This compound | Human SERT | Fluorescent Uptake Assay | To Be Determined | N/A |
| Fluoxetine (Prozac®) | Human SERT | Radioligand Uptake Assay | ~17 | [14] |
Experimental Protocol: Fluorescent Serotonin Transporter Uptake Assay
-
Cell Culture and Plating:
-
Use a stable cell line expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells.
-
Culture cells in appropriate medium (e.g., DMEM with 10% dialyzed FBS, G418 for selection).[16]
-
Plate the cells in a 96-well, black, clear-bottom plate coated with poly-D-lysine at a density of 40,000-60,000 cells/well.[16]
-
Incubate overnight to allow for cell adherence and formation of a confluent monolayer.
-
-
Assay Procedure:
-
Wash: Gently aspirate the culture medium from the wells. Wash the cells once with 100 µL of Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.
-
Compound Pre-incubation: Prepare serial dilutions of this compound and Fluoxetine in HBSS. Add 100 µL of the diluted compounds (or vehicle control) to the appropriate wells.
-
Incubate the plate at 37°C for 10-30 minutes.[15]
-
Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[16]
-
Add 100 µL of the substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately transfer the plate to a fluorescence microplate reader capable of bottom-reading.
-
Measure fluorescence intensity kinetically over 20-30 minutes at the appropriate excitation and emission wavelengths (as specified by the kit manufacturer).
-
Calculate the rate of uptake (slope of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualization: Serotonin Reuptake and SSRI Action
Caption: SSRIs block the SERT protein, increasing serotonin in the synapse.
Conclusion: A Roadmap for Characterization
This guide outlines a rigorous, multi-faceted approach to benchmarking the performance of this compound. By leveraging established, validated assays and comparing against industry-standard benchmarks, researchers can systematically uncover the compound's potential as an antiproliferative agent, a tyrosinase inhibitor, or a serotonin reuptake inhibitor. The detailed protocols provided herein are designed to ensure data integrity and reproducibility. While the specific performance of this compound remains to be determined through these experiments, the isobenzofuranone scaffold's rich history of bioactivity suggests that this is a worthy and promising endeavor for any drug discovery program.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. [Synergetic cytotoxicity of cisplatin and etoposide to leukemia cell line K562 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. netjournals.org [netjournals.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsr.in [ijsr.in]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Guide to the Peer-Reviewed Validation of 5-Bromo-4-methylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Bromo-4-methylisobenzofuran-1(3H)-one
This compound is a halogenated derivative of the isobenzofuranone core. The isobenzofuranone scaffold, also known as a phthalide, is a constituent of numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antifungal, antioxidant, and anti-platelet aggregation properties[1]. The introduction of a bromine atom and a methyl group to the aromatic ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and potential as a therapeutic agent or a synthetic intermediate.
Core Physicochemical Properties
While detailed experimental data is limited, the fundamental properties of this compound have been calculated and are available in public databases.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO₂ | PubChem[2] |
| Molecular Weight | 227.05 g/mol | PubChem[2] |
| IUPAC Name | 5-bromo-4-methyl-3H-2-benzofuran-1-one | PubChem[2] |
| CAS Number | 1255206-67-7 | PubChem[2] |
| Computed LogP | 2.4 | PubChem[2] |
Proposed Workflow for Comprehensive Validation
The following experimental workflow is proposed for the rigorous validation of this compound, drawing upon standard practices for the characterization of novel small molecules and related heterocyclic compounds.
Caption: Proposed workflow for the synthesis, characterization, and validation of this compound.
Detailed Experimental Protocols
Part 1: Synthesis and Purification
The synthesis of substituted isobenzofuranones can be achieved through various established methods, often involving the cyclization of substituted benzoic acids or the oxidation of corresponding precursors[3][4]. A general synthetic approach is outlined below.
Protocol: Synthesis of Substituted Isobenzofuran-1(3H)-ones
-
Starting Material Preparation: Begin with a suitably substituted toluene derivative, which can be brominated and subsequently oxidized to form a substituted benzoic acid.
-
Cyclization: The resulting benzoic acid derivative is then subjected to cyclization conditions. This can often be achieved by reduction of one of the carboxylic acid groups to an alcohol, followed by acid-catalyzed lactonization.
-
Purification: The crude product should be purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.
Part 2: Structural Characterization
Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques is essential for this purpose[1][5].
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1H NMR: Acquire a proton NMR spectrum to identify the number of unique protons, their chemical environments, and coupling patterns. The aromatic protons, the methylene protons of the lactone ring, and the methyl protons should all be distinguishable.
-
13C NMR: Obtain a carbon-13 NMR spectrum to determine the number of unique carbon atoms.
-
2D NMR (HSQC, HMBC): Perform Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish the connectivity between protons and carbons, confirming the overall structure.
Protocol: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
High-Resolution Mass Spectrometry (HRMS): Utilize an ESI or APCI source to obtain a high-resolution mass spectrum. This will provide the exact mass of the molecular ion, allowing for the confirmation of the elemental composition (C₉H₇BrO₂)[6].
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film, in a KBr pellet, or using an ATR accessory.
-
Data Acquisition: Acquire the IR spectrum. Key characteristic peaks to look for include the C=O stretch of the lactone (typically around 1750-1770 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching frequencies.
Part 3: Purity and Stability Assessment
The purity of the compound is critical for its use in any application, particularly in biological assays. HPLC is the gold standard for this determination[7].
Protocol: High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector and preferably coupled to a mass spectrometer (LC-MS) is recommended[7].
-
Column: A reverse-phase C18 column is typically suitable for this class of compounds[8].
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or TFA) to improve peak shape, is a good starting point[8].
-
Analysis: Inject a known concentration of the sample and analyze the chromatogram to determine the purity by peak area percentage. The identity of the main peak can be confirmed by its retention time and mass spectrum if an MS detector is used.
Comparison with Alternative Isobenzofuranone Derivatives
To provide context for the potential utility of this compound, the following table compares its basic properties with those of other structurally related and bioactive isobenzofuranones.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Validated Data/Activity | Reference |
| This compound | C₉H₇BrO₂ | 227.05 | Basic computed properties available. | PubChem[2] |
| (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one | C₉H₇FO₂ | 166.15 | Intermediate for the kinase inhibitor Encorafenib. | [9][10] |
| 5-Bromo-4-hydroxyisobenzofuran-1(3H)-one | C₈H₅BrO₃ | 229.03 | Commercially available building block. | ChemScene[11] |
| Bioactive Isobenzofuranone from Penicillium sp. | Varies | Varies | α-Glucosidase inhibitory activity. | [12] |
| C-3 Functionalized Isobenzofuran-1(3H)-ones | Varies | Varies | Antiproliferative activity against cancer cell lines. | [1][13] |
Rationale for Experimental Choices
The proposed multi-faceted approach to validation ensures a comprehensive understanding of the compound's identity, purity, and potential for further development.
Caption: Rationale behind the selection of key analytical techniques for validation.
The combination of NMR and mass spectrometry provides irrefutable evidence of the chemical structure, while IR spectroscopy offers a quick confirmation of the key functional groups. HPLC is indispensable for ensuring the purity of the sample, which is a critical prerequisite for obtaining reliable data in subsequent biological or chemical assays.
Conclusion
While peer-reviewed experimental data for this compound is not yet widely available, a robust validation protocol can be established based on proven methodologies for analogous compounds. The protocols and comparative data presented in this guide offer a clear path for researchers to thoroughly characterize this molecule, thereby enabling its confident use in further research and development endeavors. The structural similarity to other bioactive isobenzofuranones suggests that this compound may hold untapped potential in various scientific applications.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H7BrO2 | CID 59568711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imjst.org [imjst.org]
- 6. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one//CAS No.: 1803573-19-4 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 10. (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one | C9H7FO2 | CID 134970125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-methylisobenzofuran-1(3H)-one
For Immediate Use by Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work extends beyond discovery and synthesis to encompass the entire lifecycle of a chemical, including its safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 5-Bromo-4-methylisobenzofuran-1(3H)-one, ensuring the safety of personnel and the protection of our environment. While this compound is a valuable intermediate, its halogenated organic nature necessitates a rigorous and informed approach to waste management.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of this compound is the critical first step in establishing a safe disposal workflow. While a specific, verified Safety Data Sheet (SDS) is not widely available, data aggregated from chemical suppliers and databases provides a foundational hazard profile.
Known Hazard Classifications: [1][2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[2]
Given its structure as a brominated organic compound, it must be treated as hazardous waste. Organobromine compounds can pose risks to human health and the environment if not managed correctly.[3] The U.S. Environmental Protection Agency (EPA) regulates many organobromine production wastes under the Resource Conservation and Recovery Act (RCRA), highlighting the need for stringent disposal protocols.[3][4]
| Property | Value/Information | Source |
| Molecular Formula | C₉H₇BrO₂ | [1][5] |
| Molecular Weight | 227.05 g/mol | [5] |
| CAS Number | 1255206-67-7 | [5] |
| Hazard Pictograms | Warning | [1][2] |
| Hazard Statements | H302, H315, H319, H332, H335 | [1][2] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [1][2] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn to mitigate the risks of exposure.
-
Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart for the specific chemical.[6]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended for additional protection.[6]
-
Body Protection: A fully buttoned laboratory coat is required.
-
Respiratory Protection: All handling of this compound, including waste consolidation, should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6] If dusts are generated, respiratory protection is required.
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a clearly defined workflow to ensure safety and regulatory compliance. This process involves segregation, containment, labeling, and transfer to a certified hazardous waste management provider.
Step 1: Waste Segregation
Proper segregation is paramount to prevent incompatible materials from mixing, which could lead to dangerous reactions.
-
Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and contaminated consumables (e.g., gloves, wipes) in a designated, compatible hazardous waste container.[6] This waste stream should be classified as halogenated organic solid waste .[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container labeled as halogenated organic liquid waste .[7] Do not mix with non-halogenated solvent waste, as this complicates the disposal and recycling process and increases costs.[7]
Step 2: Containerization and Labeling
-
Container Selection: Use only sealable, airtight containers made of compatible materials. Avoid materials that bromine and its compounds can attack, such as certain plastics and rubbers.[6]
-
Labeling: Immediately attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first piece of waste is added.[6] The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Irritant," "Harmful")
-
The accumulation start date
-
The name of the principal investigator or responsible person
-
Step 3: Storage
-
Store waste containers in a designated satellite accumulation area within or near the laboratory.
-
Ensure containers are tightly closed.
-
Store away from incompatible materials, which include strong oxidizing agents, acids, bases, and metals.[6][8]
Step 4: Disposal and Transfer
-
Never dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and poses a significant risk.
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[6]
The final disposal method will be determined by the licensed facility but typically involves high-temperature incineration with scrubbers to neutralize harmful by-products like hydrogen bromide.[10]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Small Spills (Cleanable within 10 minutes):
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert, dry material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[6][8]
-
Clean the affected area thoroughly.
-
Report the incident to your supervisor.
Large Spills:
-
Immediately evacuate the area.
-
Alert others in the vicinity.
-
If possible, without endangering yourself, close the door to the affected area to contain vapors.
-
Contact your institution's emergency response team (e.g., EH&S) and, if necessary, call 911.[6]
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Decision workflow for proper segregation and disposal.
This guide is intended to provide a robust framework for the safe handling and disposal of this compound. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and when in doubt, contact your Environmental Health and Safety department for guidance. By adhering to these protocols, we uphold our commitment to safety, scientific integrity, and environmental stewardship.
References
- 1. achmem.com [achmem.com]
- 2. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. youtube.com [youtube.com]
- 5. This compound | C9H7BrO2 | CID 59568711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. fishersci.com [fishersci.com]
- 9. sbnsoftware.com [sbnsoftware.com]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Safe Handling of 5-Bromo-4-methylisobenzofuran-1(3H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 5-Bromo-4-methylisobenzofuran-1(3H)-one, a halogenated aromatic compound. By explaining the causality behind each procedural choice, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of trust that extends beyond the product itself.
Hazard Assessment and Core Safety Principles
This compound is a compound that, due to its chemical structure, requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally similar compounds and general knowledge of halogenated aromatic compounds indicate potential hazards. These include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. Therefore, all handling procedures must be conducted with the assumption that the compound is hazardous.
The cornerstone of safe handling is the consistent application of the hierarchy of controls, prioritizing engineering controls, followed by administrative controls, and finally, the correct use of personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are primary, the appropriate selection and use of PPE are critical for immediate protection.[1][2] PPE should be donned before entering the designated work area and removed before exiting.
| PPE Component | Specification & Rationale |
| Eye Protection | ANSI Z87-certified safety glasses with side shields are the minimum requirement.[3] For operations with a higher risk of splashing, tightly sealed chemical goggles or a full-face shield should be used. This is to protect against both direct contact and potential vapors that can irritate the eyes. |
| Hand Protection | Nitrile rubber gloves are a common standard for general laboratory use and offer protection against a variety of organic solvents and solids.[2][3] However, for halogenated hydrocarbons, some sources indicate that nitrile gloves may offer poor resistance.[4] Butyl or neoprene gloves often provide better protection against a wider range of chemicals, including halogenated solvents.[5] It is crucial to inspect gloves for any signs of degradation or perforation before and during use. If direct contact with the compound occurs, gloves should be changed immediately. |
| Body Protection | A buttoned, knee-length laboratory coat is mandatory to protect against accidental spills.[2][3] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Footwear | Closed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[1][2] |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][6] If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (such as an N95) or an organic vapor cartridge may be necessary.[3][7][8] A proper fit test is essential for respirator effectiveness.[3] |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing exposure and preventing contamination. The following diagram and steps outline a self-validating protocol for handling this compound.
Caption: A typical workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation of Work Area : Before bringing the compound into the laboratory, ensure that the designated chemical fume hood is operational and the work area is clean and uncluttered.[6] All necessary equipment, such as glassware, spatulas, and solvents, should be placed in the fume hood.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing the Compound :
-
Perform all weighing operations within the chemical fume hood to contain any dust.
-
Use a tared weigh boat or anti-static weighing paper.
-
Handle the container with care to avoid generating dust.
-
-
Transfer and Dissolution :
-
Carefully transfer the weighed solid into the reaction vessel.
-
Slowly add the desired solvent to dissolve the compound, keeping the sash of the fume hood at the lowest practical height.
-
-
Reaction and Work-up : Conduct all subsequent experimental steps within the fume hood.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, pre-defined emergency plan is crucial.
In Case of a Spill:
-
Minor Spill (Solid) : If a small amount of the solid is spilled within the fume hood, it can be carefully swept up with a brush and dustpan and placed into a labeled hazardous waste container.[9][10] The area should then be decontaminated with a suitable solvent, and the cleaning materials also disposed of as hazardous waste.
-
Major Spill : For any spill outside of a fume hood, or a large spill within the hood, evacuate the immediate area and alert your supervisor and the institution's Environmental Health and Safety (EHS) office immediately.[9][11][12] Restrict access to the area.
In Case of Personal Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes, after removing any contaminated clothing.[11][12][13] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical step in the chemical lifecycle to prevent environmental contamination.
-
Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[1][2][6][14] This is due to the specific treatment processes required for halogenated compounds.
-
Waste Containers : Use a designated, properly labeled hazardous waste container for all waste containing this compound.[1][6] This includes the pure compound, solutions, and any rinsate from cleaning contaminated glassware. The container must be kept closed when not in use and stored in a well-ventilated area.[6][14]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution.[6][9]
-
Disposal Procedure : Follow your institution's specific procedures for hazardous waste disposal. This typically involves arranging for a pickup by the EHS office.[6] Never pour any amount of this compound or its solutions down the drain.[1][2]
By adhering to these rigorous safety and handling protocols, you can significantly minimize the risks associated with this compound, ensuring a safe and compliant laboratory environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Respirator - Wikipedia [en.wikipedia.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. restoredcdc.org [restoredcdc.org]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. offices.austincc.edu [offices.austincc.edu]
- 10. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
